Lenalidomide-5-bromopentanamide
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C18H20BrN3O4 |
|---|---|
分子量 |
422.3 g/mol |
IUPAC名 |
5-bromo-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide |
InChI |
InChI=1S/C18H20BrN3O4/c19-9-2-1-6-15(23)20-13-5-3-4-11-12(13)10-22(18(11)26)14-7-8-16(24)21-17(14)25/h3-5,14H,1-2,6-10H2,(H,20,23)(H,21,24,25) |
InChIキー |
ACCSPOFIPHGKAW-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione (B6230816), commonly referred to as Lenalidomide-5-Br, is a synthetic compound that has garnered significant interest in the field of targeted protein degradation. It serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to eliminate specific disease-causing proteins. This technical guide provides a comprehensive overview of the known chemical properties of 3-(5-bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione, including its synthesis, physicochemical characteristics, and its role as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.
Core Chemical Properties
A summary of the fundamental chemical properties of 3-(5-bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is presented in the table below, offering a quick reference for researchers.
| Property | Value | Reference |
| Chemical Name | 3-(5-bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione | N/A |
| Common Synonyms | Lenalidomide-5-Br | [1][2][3] |
| CAS Number | 1010100-26-1 | [1][2][3] |
| Molecular Formula | C₁₃H₁₁BrN₂O₃ | [1][2][3] |
| Molecular Weight | 323.15 g/mol | [1][2][3] |
| Appearance | White to off-white or pale yellow solid/powder | [1] |
| Purity | Typically >95% (as supplied by commercial vendors) | [1][3] |
| Solubility | Soluble in DMSO; poorly soluble in water | [4] |
| Storage | Store in a dry, dark place at 0 - 4°C for short-term and -20°C for long-term storage. | [1] |
Synthesis and Characterization
A plausible synthetic route is outlined in the workflow diagram below. This process would typically involve the condensation of a brominated phthalic anhydride (B1165640) derivative with 3-aminopiperidine-2,6-dione.
References
An In-depth Technical Guide to the Synthesis and Characterization of Lenalidomide-5-bromopentanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Lenalidomide-5-bromopentanamide, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details a probable synthetic route, expected analytical characterization data, and the underlying biological mechanism of action relevant to its use in targeted protein degradation.
Introduction
Lenalidomide is a potent immunomodulatory agent with established anti-tumor activities. Its mechanism of action involves binding to the E3 ubiquitin ligase Cereblon (CRBN), thereby inducing the ubiquitination and subsequent proteasomal degradation of specific substrate proteins. This inherent ability to recruit CRBN has made Lenalidomide and its analogs valuable components in the design of PROTACs.
This compound is a derivative of Lenalidomide functionalized with a 5-bromopentanamide (B3270386) linker. This modification provides a reactive handle for conjugation to a ligand targeting a protein of interest, thus forming a bifunctional PROTAC molecule capable of inducing the degradation of that specific protein.
Synthesis of this compound
The synthesis of this compound is proposed to proceed via a nucleophilic acyl substitution reaction between Lenalidomide and 5-bromopentanoyl chloride. The aromatic amine of Lenalidomide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid byproduct.
DOT Script of the Synthesis Workflow:
Caption: A workflow diagram illustrating the proposed synthesis of this compound.
Experimental Protocol: Synthesis
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Lenalidomide (1 equivalent) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).
-
Addition of Base: Add diisopropylethylamine (DIPEA) (1.1-1.5 equivalents) to the solution and stir.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of 5-bromopentanoyl chloride (1.1 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the pure this compound.
Characterization
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Expected Analytical Data
| Technique | Parameter | Expected Value/Observation |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons of the isoindolinone ring, protons of the piperidine-2,6-dione ring, and aliphatic protons of the bromopentanamide linker. The amide proton (NH) signal would be observed, and its chemical shift would be solvent-dependent. |
| ¹³C NMR | Chemical Shift (δ) | Carbonyl carbons of the amide and imide groups, aromatic carbons, and aliphatic carbons of the piperidine (B6355638) and linker moieties. |
| Mass Spec. | m/z (ESI+) | Expected [M+H]⁺ peak corresponding to the molecular weight of this compound (C₁₈H₂₀BrN₄O₄). |
| HPLC | Purity | >95% (as determined by peak area integration). |
Experimental Protocols: Characterization
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
-
Data Analysis: Process the spectra to identify characteristic peaks and coupling constants consistent with the structure of this compound.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into an electrospray ionization (ESI) mass spectrometer and acquire the spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight of the product.
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile (B52724) in water with 0.1% formic acid.
-
Column: Use a reverse-phase C18 column.
-
Sample Preparation: Prepare a standard solution of the purified product at a known concentration in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Purity Assessment: Determine the purity of the sample by calculating the percentage area of the main product peak relative to the total peak area.
Mechanism of Action in PROTACs
This compound serves as the E3 ligase-recruiting moiety in a PROTAC. Its primary function is to bind to Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex. By being covalently linked to a ligand that binds to a target protein, it facilitates the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase.
DOT Script of the PROTAC Mechanism of Action:
Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.
This proximity-induced ubiquitination marks the target protein for degradation by the 26S proteasome, effectively reducing its cellular levels. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.
Conclusion
This compound is a crucial synthetic intermediate for the construction of potent and specific PROTAC degraders. This guide provides a foundational understanding of its synthesis, characterization, and mechanism of action. The detailed protocols and expected analytical data serve as a valuable resource for researchers in the field of targeted protein degradation, facilitating the development of novel therapeutics for a wide range of diseases.
The Strategic Role of Lenalidomide-5-bromopentanamide in PROTAC-mediated Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins rather than merely inhibiting them. This guide provides a detailed technical overview of the critical role of Lenalidomide-5-bromopentanamide, a key building block in the synthesis of Cereblon (CRBN)-recruiting PROTACs. We will delve into its mechanism of action, present relevant quantitative data, and provide detailed experimental protocols for its application in targeted protein degradation studies.
Introduction to PROTAC Technology
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to degrade specific proteins of interest (POIs).[1][2][3] These chimeric molecules consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4]
By simultaneously binding to both the POI and an E3 ligase, a PROTAC molecule facilitates the formation of a ternary complex.[5] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.[6] A key advantage of this approach is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple POI molecules.[2][3]
Lenalidomide (B1683929) and its Derivatives as E3 Ligase Ligands
The choice of E3 ligase ligand is crucial for the successful design of a PROTAC. Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex, is a widely utilized E3 ligase in PROTAC development.[2][7] Lenalidomide and its analogs, such as pomalidomide (B1683931) and thalidomide, are well-characterized ligands for CRBN.[8] These immunomodulatory drugs (IMiDs) function by binding to CRBN and inducing the degradation of specific neosubstrate proteins.[9] In the context of PROTACs, these molecules are repurposed to recruit CRBN to a new protein of interest.
The Role of this compound
This compound is a derivative of lenalidomide that has been functionalized with a 5-bromopentanamide (B3270386) linker. This modification serves a critical purpose in PROTAC synthesis: it provides a reactive handle for covalent attachment to a POI ligand. Essentially, it is a pre-fabricated building block that combines the CRBN-recruiting moiety (lenalidomide) with a linker that is ready for conjugation.
The use of such pre-formed ligand-linker conjugates streamlines the synthesis of PROTAC libraries, allowing researchers to efficiently couple a variety of POI ligands to the CRBN E3 ligase machinery. The 5-bromopentanamide linker provides a flexible alkyl chain, and the terminal bromine atom can be displaced by a nucleophilic group on the POI ligand, forming a stable covalent bond.
Quantitative Data on PROTAC Performance
The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Key quantitative parameters include:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of protein degradation achievable with the PROTAC.
-
Binding Affinity (Kd): The dissociation constant, which measures the strength of binding between the PROTAC and its target protein and the E3 ligase.
While specific quantitative data for PROTACs synthesized using this compound is proprietary to the individual research and development projects, the following tables illustrate the typical format for presenting such data.
Table 1: In Vitro Degradation of Target Protein X by PROTACs
| PROTAC Compound | Linker | E3 Ligase Ligand | DC50 (nM) | Dmax (%) |
| PROTAC-A | 5-pentanamide | Lenalidomide | 25 | 92 |
| PROTAC-B | PEG4 | Lenalidomide | 50 | 85 |
| PROTAC-C | Alkyl C8 | Pomalidomide | 15 | 95 |
Table 2: Binding Affinities of PROTAC-A Components
| Component | Binding Target | Kd (nM) |
| POI Ligand | Target Protein X | 150 |
| Lenalidomide | CRBN | 250 |
| PROTAC-A | Target Protein X | 180 |
| PROTAC-A | CRBN | 300 |
Experimental Protocols
General Synthesis of a PROTAC using this compound
This protocol describes a general method for coupling a POI ligand containing a nucleophilic group (e.g., a primary amine) to this compound.
Materials:
-
This compound
-
POI ligand with a primary amine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Stir plate and stir bar
-
Reaction vessel
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Dissolve the POI ligand (1 equivalent) in anhydrous DMF.
-
Add DIPEA (2-3 equivalents) to the solution.
-
In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
Add the this compound solution dropwise to the POI ligand solution while stirring.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water.
-
Purify the crude product by reverse-phase HPLC.
-
Confirm the identity and purity of the final PROTAC product by LC-MS and NMR.
Western Blot Protocol for Assessing Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[1]
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare protein samples by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody against the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.
-
Visualizations
Caption: Mechanism of action for a Lenalidomide-based PROTAC.
Caption: Workflow for PROTAC synthesis and evaluation.
Conclusion
This compound represents a valuable tool in the development of CRBN-recruiting PROTACs. Its pre-functionalized nature simplifies the synthetic process, enabling the rapid generation and evaluation of novel protein degraders. A thorough understanding of its role, combined with robust experimental protocols and quantitative analysis, is essential for advancing the field of targeted protein degradation and developing new therapeutics for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. scispace.com [scispace.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Unraveling the Engagement of Kinases to CRBN Through a Shared Structural Motif to Optimize PROTACs Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Glue Mechanism of Lenalidomide: An In-depth Technical Guide to Induced Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lenalidomide (B1683929), a thalidomide (B1683933) analogue, has emerged as a cornerstone in the treatment of multiple myeloma and other hematological malignancies. Its therapeutic efficacy is rooted in a novel mechanism of action: acting as a "molecular glue" to induce the degradation of specific cellular proteins. This guide provides a comprehensive technical overview of the molecular machinery orchestrated by lenalidomide, focusing on its interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex and the subsequent ubiquitination and proteasomal degradation of its neosubstrates. This document details the core mechanism, presents available quantitative data, outlines key experimental protocols for studying this process, and provides visual representations of the critical pathways and workflows.
The Core Mechanism: Lenalidomide as a Molecular Glue
Lenalidomide's primary mechanism of action is the hijacking of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex, specifically by binding to its substrate receptor, Cereblon (CRBN)[1][2][3][4]. The CRL4-CRBN complex is a key component of the ubiquitin-proteasome system (UPS), which is responsible for the targeted degradation of cellular proteins. In its native state, the CRL4-CRBN complex ubiquitinates a specific set of endogenous substrates.
Lenalidomide acts as a molecular glue, inducing a conformational change in the CRBN substrate-binding pocket that expands its substrate repertoire[4][5]. This altered conformation creates a novel binding surface that is recognized by proteins not typically targeted by the CRL4-CRBN complex. These newly recruited proteins are termed "neosubstrates."
The key components of the CRL4-CRBN E3 ubiquitin ligase complex are:
-
Cullin 4 (CUL4): A scaffold protein that assembles the complex.
-
Ring-Box Protein 1 (RBX1): A RING finger protein that recruits the E2 ubiquitin-conjugating enzyme.
-
DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links CRBN to CUL4.
-
Cereblon (CRBN): The substrate receptor that directly binds to both lenalidomide and the neosubstrates[1][2][3].
Once the neosubstrate is brought into proximity with the E3 ligase complex through the lenalidomide-CRBN interaction, it is polyubiquitinated. This polyubiquitin (B1169507) chain acts as a signal for recognition and subsequent degradation by the 26S proteasome.
Key Neosubstrates of Lenalidomide
The anti-neoplastic effects of lenalidomide are primarily attributed to the degradation of two lymphoid transcription factors:
-
Ikaros (IKZF1): A zinc finger transcription factor essential for the development and differentiation of hematopoietic cells. Its degradation in multiple myeloma cells leads to apoptosis and cell cycle arrest[1][2][3].
-
Aiolos (IKZF3): A member of the Ikaros family of transcription factors that plays a crucial role in B-cell development and function. Similar to IKZF1, its degradation is cytotoxic to multiple myeloma cells[1][2][3].
In the context of myelodysplastic syndromes (MDS) with a deletion on chromosome 5q, lenalidomide also induces the degradation of:
-
Casein Kinase 1α (CK1α): A serine/threonine kinase involved in various cellular processes. The degradation of CK1α in del(5q) MDS cells contributes to the therapeutic effect of lenalidomide[6][7].
The degradation of these neosubstrates disrupts critical signaling pathways for cancer cell survival and proliferation.
Quantitative Data
The following tables summarize the available quantitative data for the binding of lenalidomide to CRBN and the degradation of its key neosubstrates.
Table 1: Binding Affinity of Lenalidomide to CRBN
| Compound | Binding Partner | Assay Method | Dissociation Constant (Kd) | Reference |
| Lenalidomide | CRBN-DDB1 | Isothermal Titration Calorimetry (ITC) | 0.64 µM | N/A |
| Lenalidomide | CRBN-DDB1 | Not Specified | ~178 nM | N/A |
| Lenalidomide | CRBN TBD | Isothermal Titration Calorimetry (ITC) | 6.7 µM | N/A |
TBD: Thalidomide Binding Domain
Table 2: Degradation of Neosubstrates by Lenalidomide
| Neosubstrate | Cell Line | Assay Method | Parameter | Value | Reference |
| IKZF1 | MM.1S | Quantitative Proteomics (SILAC) | Log2 Fold Change (12h treatment) | -1.54 | [3] |
| IKZF3 | MM.1S | Quantitative Proteomics (SILAC) | Log2 Fold Change (12h treatment) | -2.09 | [3] |
| IKZF1 | H929 | Luciferase Reporter Assay | ED50 | 10.2 nM | N/A |
| IKZF1 | NCI-H929 | HiBiT Lytic Assay | DC50 | 0.0047 µM | N/A |
| IKZF3 | NCI-H929 | HiBiT Lytic Assay | DC50 | 0.0011 µM | N/A |
DC50: Half-maximal degradation concentration. ED50: Half-maximal effective dose.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of action of lenalidomide.
Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
Principle: This competitive binding assay measures the ability of a test compound (lenalidomide) to displace a fluorescently labeled tracer from the CRBN protein. A decrease in the FRET signal indicates binding of the test compound.
Materials:
-
Recombinant GST-tagged human CRBN protein
-
Europium (Eu)-labeled anti-GST antibody (donor fluorophore)
-
Fluorescently labeled thalidomide analog (e.g., Thalidomide-Red) (acceptor fluorophore)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA)
-
384-well low-volume white plates
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of lenalidomide in assay buffer.
-
In a 384-well plate, add 2 µL of the diluted lenalidomide or vehicle control.
-
Add 4 µL of a solution containing GST-CRBN to each well.
-
Incubate for 15 minutes at room temperature.
-
Prepare a master mix of the Eu-anti-GST antibody and the fluorescent thalidomide tracer in assay buffer.
-
Add 4 µL of the master mix to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET plate reader, with excitation at ~320-340 nm and measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the ratio of the acceptor to donor fluorescence. The IC50 value can be determined by plotting the FRET ratio against the logarithm of the lenalidomide concentration.
Co-Immunoprecipitation (Co-IP) for CRBN-Neosubstrate Interaction
Principle: Co-IP is used to demonstrate the lenalidomide-dependent interaction between CRBN and its neosubstrates (e.g., IKZF1) in a cellular context.
Materials:
-
Cell line expressing endogenous or tagged CRBN and IKZF1 (e.g., HEK293T, MM.1S)
-
Lenalidomide
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-CRBN antibody or anti-tag antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-IKZF1, anti-CRBN
Procedure:
-
Culture cells to ~80-90% confluency.
-
Treat cells with lenalidomide or vehicle (DMSO) for the desired time (e.g., 4 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Pre-clear the lysates by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the anti-CRBN antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads 3-5 times with cold wash buffer.
-
Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against IKZF1 and CRBN. An increased IKZF1 signal in the lenalidomide-treated sample compared to the control indicates an induced interaction.
In Vitro Ubiquitination Assay
Principle: This assay reconstitutes the ubiquitination cascade in a test tube to demonstrate that lenalidomide directly promotes the ubiquitination of its neosubstrates by the CRL4-CRBN complex.
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRL4-CRBN complex
-
Recombinant neosubstrate (e.g., IKZF1)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
Lenalidomide
Procedure:
-
Set up the reactions in microcentrifuge tubes on ice.
-
To each reaction, add the ubiquitination buffer, ATP, ubiquitin, E1 enzyme, E2 enzyme, CRL4-CRBN complex, and the IKZF1 substrate.
-
Add lenalidomide or vehicle (DMSO) to the respective reaction tubes.
-
Initiate the reaction by incubating at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the reaction products by SDS-PAGE and Western blotting using an anti-IKZF1 antibody. A high molecular weight smear or distinct bands above the unmodified IKZF1 band in the lenalidomide-treated lane indicates polyubiquitination.
Quantitative Protein Degradation Assay (Western Blotting)
Principle: This method quantifies the dose-dependent degradation of a target protein in cells treated with a degrader.
Materials:
-
Cell line of interest (e.g., MM.1S)
-
Lenalidomide
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-IKZF1, anti-IKZF3, anti-CK1α, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system and software for densitometry analysis
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of lenalidomide for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Lyse the cells and quantify the total protein concentration.
-
Normalize the protein concentrations for all samples.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against the target protein and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Perform densitometry analysis to quantify the band intensities. Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Plot the normalized protein levels against the logarithm of the lenalidomide concentration to generate a dose-response curve and determine the DC50 and Dmax values.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Signaling Pathway of Lenalidomide-Induced Protein Degradation
Caption: Lenalidomide-induced protein degradation pathway.
Experimental Workflow for Co-Immunoprecipitation
Caption: Workflow for Co-Immunoprecipitation.
Experimental Workflow for Quantitative Western Blotting
Caption: Workflow for Quantitative Western Blotting.
Conclusion
The discovery of lenalidomide's mechanism of action as a molecular glue has revolutionized our understanding of its therapeutic effects and has opened new avenues for the rational design of novel protein degraders. By coopting the CRL4-CRBN E3 ubiquitin ligase complex, lenalidomide induces the degradation of key transcription factors, thereby inhibiting the growth and survival of malignant cells. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate this fascinating mechanism and to develop the next generation of targeted protein degradation therapies.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beyondspringpharma.com [beyondspringpharma.com]
- 4. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
The 5-Bromopentanamide Linker: A Technical Guide for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a revolutionary approach in modern therapeutics, enabling the targeted degradation of disease-causing proteins. The linker component of a PROTAC, which connects the target protein ligand to the E3 ligase ligand, is a critical determinant of the final molecule's efficacy, dictating its ability to induce a stable and productive ternary complex. Among the various linker classes, aliphatic alkyl chains offer a high degree of flexibility and synthetic tractability. This guide provides an in-depth technical overview of the 5-bromopentanamide (B3270386) linker, a versatile building block for constructing potent PROTACs.
Synthesis of the 5-Bromopentanamide Linker Core
The 5-bromopentanamide linker is synthesized from its carboxylic acid precursor, 5-bromopentanoic acid. This precursor can be prepared through several methods, with one common approach being the oxidation of cyclopentanone (B42830).
Experimental Protocol: Synthesis of 5-Bromopentanoic Acid
This protocol is based on the oxidation of cyclopentanone.
Materials:
-
Cyclopentanone
-
Hydrogen peroxide (H₂O₂)
-
Copper salt (e.g., copper(II) bromide)
-
Alkali bromide (e.g., sodium bromide)
-
Hydrobromic acid (48%)
-
Ether
-
Anhydrous sodium sulfate
-
Standard distillation apparatus
Procedure:
-
Oxidation of Cyclopentanone: In a reaction vessel, cyclopentanone is oxidized using an aqueous solution of hydrogen peroxide. This reaction is catalyzed by a copper salt in the presence of an alkali bromide, leading to the formation of a hydroperoxide intermediate.
-
Decomposition and Lactone Formation: The resulting hydroperoxide is then decomposed. This can be followed by the formation of δ-valerolactone.
-
Ring Opening to 5-Bromopentanoic Acid: The crude δ-valerolactone is refluxed with 48% hydrobromic acid for approximately 3 hours. This opens the lactone ring to form 5-bromopentanoic acid.
-
Extraction and Purification: After cooling, the reaction mixture is diluted with water and extracted several times with ether. The combined organic layers are dried over anhydrous sodium sulfate, and the ether is removed by distillation. The final product, 5-bromopentanoic acid, is purified by distillation under reduced pressure.
Experimental Protocol: Conversion to 5-Bromopentanamide
The conversion of 5-bromopentanoic acid to 5-bromopentanamide is achieved through an amide coupling reaction, a cornerstone of medicinal chemistry. The use of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) facilitates this transformation efficiently.
Materials:
-
5-Bromopentanoic acid
-
Amine source (e.g., ammonium (B1175870) chloride or a primary/secondary amine-containing fragment)
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Activation of Carboxylic Acid: Dissolve 5-bromopentanoic acid (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution.
-
Stir the mixture at room temperature for approximately 15-30 minutes to allow for the formation of the activated OAt-ester.
-
Amine Addition: Add the desired amine source (1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight.
-
Work-up and Purification: Monitor the reaction by LC-MS. Upon completion, the reaction mixture is typically diluted with an organic solvent like ethyl acetate (B1210297) and washed sequentially with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried and concentrated. The crude 5-bromopentanamide product is purified by flash column chromatography.
Application in PROTAC Synthesis: A Case Study on ERK1/2 Degraders
The 5-bromopentanamide linker, with its terminal bromide, serves as an excellent electrophile for nucleophilic substitution reactions with a free amine or hydroxyl group on a target protein or E3 ligase ligand. Alternatively, the amide can be formed as the final step to connect two larger fragments.
A notable application of PROTACs with alkyl-based linkers is in the degradation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2), key proteins in the MAPK signaling pathway which is often dysregulated in cancer.[1]
Quantitative Data for an Exemplary ERK1/2 PROTAC (B1-10J)
The following table summarizes the degradation potency and cytotoxic effects of the ERK1/2 PROTAC, B1-10J, which utilizes an alkyl-based linker.[1]
| Compound | Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Cytotoxic IC₅₀ (µM) |
| B1-10J | ERK1/2 | HCT116 | 102 | >65 | 2.2 |
| B1-10J | ERK1/2 | Calu-6 | 85 | >65 | 15.9 |
| B1-10J | ERK1/2 | A375 | 300-400 | >65 | >30 |
Experimental Protocols for PROTAC Evaluation
Western Blotting for ERK1/2 Degradation
This protocol is a standard method to quantify the amount of ERK1/2 protein in cells following treatment with a PROTAC.
Materials:
-
Cancer cell lines (e.g., HCT116, A375)
-
Complete cell culture medium
-
ERK1/2 PROTAC (e.g., B1-10J) and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-ERK1/2, anti-loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates to achieve 70-80% confluency. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24-48 hours), including a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample in Laemmli buffer and separate them by SDS-PAGE. Transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against ERK1/2 overnight at 4°C. After washing, incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal. Quantify band intensities using densitometry software and normalize to the loading control to determine the percentage of protein degradation relative to the vehicle control.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol measures the cytotoxic effect of the PROTAC on cancer cells.
Materials:
-
Cancer cell lines
-
96-well clear-bottom cell culture plates
-
ERK1/2 PROTAC
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium and add them to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for a desired time (e.g., 72 hours) at 37°C and 5% CO₂.
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the specified time.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control and plot a dose-response curve to determine the IC₅₀ value.
Visualizations of Pathways and Workflows
The RAS-RAF-MEK-ERK Signaling Pathway
The following diagram illustrates the MAPK/ERK signaling pathway, a critical regulator of cell proliferation and survival, which is a common target for PROTAC-mediated degradation.[1]
Caption: The RAS-RAF-MEK-ERK signaling cascade.
General PROTAC Synthesis Workflow
This diagram outlines the modular synthesis of a PROTAC, highlighting the role of the 5-bromopentanamide linker.
References
An In-depth Technical Guide to Lenalidomide-5-bromopentanamide for Novel PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A critical component in the design of many potent PROTACs is the recruitment of an E3 ubiquitin ligase. Lenalidomide (B1683929), an immunomodulatory drug, has been effectively repurposed as a ligand for the Cereblon (CRBN) E3 ligase complex. This technical guide focuses on Lenalidomide-5-bromopentanamide, a key building block for the development of novel CRBN-recruiting PROTACs. It provides a comprehensive overview of its synthesis, mechanism of action, and application in the development of these next-generation therapeutics, complete with detailed experimental protocols and quantitative data.
The Core Component: this compound
This compound is an E3 ligase ligand-linker conjugate. It consists of the CRBN ligand, lenalidomide, attached to a 5-bromopentanamide (B3270386) linker. This bifunctional molecule serves as a ready-to-use intermediate for the synthesis of PROTACs, where the bromo-functionalized linker can be coupled to a ligand for a specific protein of interest.
Synthesis of this compound
Experimental Protocol: Synthesis of this compound
Materials:
-
Lenalidomide
-
5-Bromopentanoyl chloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
-
To a solution of lenalidomide (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add DIPEA (2 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 5-bromopentanoyl chloride (1.2 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, this compound.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Expected Data:
While specific data for this exact compound is not published, analogous reactions typically yield the product in the range of 60-80%. Characterization data would be expected to confirm the presence of both the lenalidomide and the 5-bromopentanamide moieties.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
A PROTAC synthesized using this compound functions by inducing the formation of a ternary complex between the target protein (POI) and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.
PROTAC Development Workflow
The development of a novel PROTAC using this compound follows a structured workflow, from initial design and synthesis to in vivo evaluation.
Data Presentation: Quantitative Analysis of a Representative CRBN-Recruiting PROTAC
The following tables summarize representative quantitative data for a hypothetical BRD4-targeting PROTAC synthesized using a lenalidomide-based E3 ligase recruiter.
Table 1: In Vitro Degradation and Antiproliferative Activity
| Compound | Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (nM) |
| BRD4-PROTAC | BRD4 | MV4-11 | 1.2 | >95 | 5.8 |
| BRD4-PROTAC | BRD4 | MOLM-13 | 20.1 | >90 | 15.2 |
| Inactive Control | BRD4 | MV4-11 | >10,000 | <10 | >10,000 |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. IC₅₀: Half-maximal inhibitory concentration.
Table 2: Binary and Ternary Complex Formation
| Interaction | Technique | K_D (nM) | Cooperativity (α) |
| BRD4-PROTAC + BRD4 | SPR | 150 | - |
| BRD4-PROTAC + CRBN | SPR | 2500 | - |
| BRD4-PROTAC-CRBN + BRD4 | SPR | - | ~10 |
K_D: Dissociation constant. α: Cooperativity factor.
Key Experimental Protocols
Detailed and reproducible protocols are essential for the successful development and evaluation of PROTACs.
Protocol 1: Western Blot for Protein Degradation
Objective: To quantify the degradation of the target protein in response to PROTAC treatment.
Materials:
-
Cell line expressing the target protein (e.g., MV4-11 for BRD4)
-
PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Protocol 2: In Vivo Xenograft Efficacy Study
Objective: To evaluate the in vivo efficacy of a PROTAC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Cancer cell line for implantation (e.g., MV4-11)
-
Matrigel
-
PROTAC formulation for in vivo administration (e.g., in 0.5% methylcellulose)
-
Dosing equipment (e.g., oral gavage needles)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject cancer cells mixed with Matrigel into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth 2-3 times per week using calipers.
-
Dosing: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into vehicle and treatment groups. Administer the PROTAC formulation at the desired dose and schedule (e.g., once daily by oral gavage).
-
Efficacy Assessment: Measure tumor volume and body weight regularly. At the end of the study, euthanize the animals and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot for target protein levels).
-
Pharmacodynamic Analysis: Homogenize a portion of the tumor tissue to prepare protein lysates. Perform a Western blot as described in Protocol 1 to assess the level of target protein degradation in the tumors.
Conclusion
This compound is a valuable chemical tool for the development of novel CRBN-recruiting PROTACs. This guide provides a foundational framework for researchers, encompassing the synthesis of this key intermediate, its mechanism of action, and a comprehensive workflow for PROTAC development. By following the detailed experimental protocols and utilizing the provided quantitative data as a benchmark, scientists and drug development professionals can accelerate the discovery and optimization of potent and selective protein degraders for a wide range of therapeutic targets. The continued exploration of this and other E3 ligase-recruiting moieties will undoubtedly fuel the advancement of targeted protein degradation as a transformative therapeutic strategy.
Probing the Nexus: An In-depth Technical Guide to the Binding Affinity of Lenalidomide Derivatives to Cereblon (CRBN)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the critical interaction between lenalidomide (B1683929) derivatives and the Cereblon (CRBN) protein, a key component of the CRL4-CRBN E3 ubiquitin ligase complex. Understanding the binding affinity of these derivatives is paramount for the rational design of novel therapeutics, including immunomodulatory drugs (IMiDs) and Proteolysis Targeting Chimeras (PROTACs).
Core Interaction and Therapeutic Rationale
Lenalidomide and its analogs function as "molecular glues," binding directly to CRBN. This binding event allosterically modifies the substrate specificity of the E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins known as neosubstrates. Key neosubstrates with therapeutic relevance in hematological malignancies include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The affinity of a given derivative for CRBN is a critical determinant of its potency in inducing the degradation of these neosubstrates.
Quantitative Binding Affinity Data
The binding affinities of various lenalidomide derivatives to CRBN have been characterized using a range of biophysical and biochemical assays. The following table summarizes key quantitative data from published studies, providing a comparative overview of their binding strengths.
| Derivative | Modification from Lenalidomide | Binding Affinity (IC50/Kd) | Assay Method | Reference |
| Lenalidomide | - | ~1-2 µM (IC50) | Competitive Binding Assay | |
| Pomalidomide | Addition of an amino group at the 4-position of the phthalimide (B116566) ring and a carbonyl group on the isoindolinone ring | More potent than lenalidomide | Competitive Binding Assay | |
| Iberdomide (CC-220) | A more complex derivative with higher affinity | 10-20 times greater affinity than lenalidomide | Not specified | |
| CC-92480 | A next-generation CELMoD | Higher affinity than lenalidomide and pomalidomide | Not specified | |
| Thalidomide (B1683933) | Precursor to lenalidomide | Weaker binding than lenalidomide and pomalidomide | Fluorescence-based thermal shift assay |
Note: IC50 and Kd values are dependent on the specific assay conditions and should be compared with caution across different studies.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and the validation of new derivatives. Below are protocols for commonly employed assays to determine the binding affinity of small molecules to CRBN.
Fluorescence-Based Thermal Shift Assay (TSA)
Principle: This assay measures the change in the thermal stability of a protein upon ligand binding. The melting temperature (Tm) of the protein, the temperature at which it denatures, typically increases upon the binding of a stabilizing ligand.
Methodology:
-
Protein Preparation: Purified recombinant human CRBN, often in complex with DDB1 for stability, is diluted to a final concentration of 2 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Compound Preparation: A serial dilution of the test compound (e.g., lenalidomide derivative) is prepared in the same buffer. A no-ligand control (DMSO vehicle) is also included.
-
Assay Setup: In a 96-well PCR plate, 20 µL of the protein solution is mixed with 5 µL of the compound dilution.
-
Dye Addition: A fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) is added to each well.
-
Thermal Denaturation: The plate is placed in a real-time PCR instrument, and a thermal gradient is applied, typically from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Data Acquisition: Fluorescence intensity is measured at each temperature increment.
-
Data Analysis: The melting temperature (Tm) is determined by fitting the fluorescence curve to a Boltzmann equation. The change in Tm (ΔTm) in the presence of the ligand is indicative of binding.
Competitive Binding Affinity Bead Assay
Principle: This assay assesses the ability of a test compound to compete with an immobilized thalidomide analog for binding to CRBN in a cellular extract.
Methodology:
-
Bead Preparation: Thalidomide analog-coupled affinity beads are prepared as previously described.
-
Cell Lysate Preparation: Prepare a total protein extract from a relevant cell line (e.g., U266 myeloma cells or HEK293T cells) in a suitable lysis buffer.
-
Competitive Binding: Aliquots of the cell lysate are pre-incubated with varying concentrations of the lenalidomide derivative or a vehicle control (DMSO) for 1 hour at 4°C.
-
Bead Incubation: The pre-incubated lysates are then added to the thalidomide analog beads and incubated for 2-4 hours at 4°C with gentle rotation to allow CRBN to bind.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: The amount of CRBN in the eluate is quantified by immunoblotting using an anti-CRBN antibody. The reduction in bound CRBN in the presence of the test compound is used to determine the IC50 value.
Fluorescence Polarization (
A Technical Guide to Early-Stage Research of Lenalidomide and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive research has revealed no publicly available scientific literature or data specifically pertaining to "Lenalidomide-5-bromopentanamide." The following guide is therefore focused on the well-established research of Lenalidomide (B1683929) and the general principles that would be applied to the early-stage investigation of a novel derivative. The experimental protocols and data presented are based on existing studies of Lenalidomide and its analogs and should be adapted and validated for any new chemical entity.
Introduction to Lenalidomide and its Derivatives
Lenalidomide is a second-generation immunomodulatory drug (IMiD) derived from thalidomide.[1][2] It is a cornerstone in the treatment of multiple myeloma and other hematological malignancies.[3][4][5] Lenalidomide and its analogs, such as pomalidomide, exert their therapeutic effects through a variety of mechanisms, including direct anti-tumor activity and immunomodulation.[1][3][6] The development of new derivatives aims to enhance efficacy, improve safety profiles, and overcome resistance.[7][8] A key discovery in the mechanism of IMiDs is their interaction with the protein cereblon (CRBN), a component of the CRL4CRBN E3 ubiquitin ligase complex.[2][3][5][9] This interaction leads to the targeted degradation of specific proteins, known as neosubstrates, which are crucial for cancer cell survival.[9]
Core Mechanism of Action of Lenalidomide
Lenalidomide's pleiotropic effects stem from its ability to modulate the CRL4CRBN E3 ubiquitin ligase complex.[3][9] This modulation results in the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3] The degradation of these factors is a key event that leads to both direct anti-myeloma effects and immunomodulatory activities.
Key signaling pathways affected by Lenalidomide include:
-
Direct Anti-Tumor Effects:
-
Cell Cycle Arrest and Apoptosis: Lenalidomide can induce cell cycle arrest in the G0-G1 phase and promote apoptosis in tumor cells.[10] It upregulates the cyclin-dependent kinase inhibitor p21Waf-1.[10][11]
-
Inhibition of Survival Signaling: It downregulates the activity of NF-κB, a key pro-survival transcription factor.[3][11]
-
-
Immunomodulatory Effects:
-
T-Cell Co-stimulation: Lenalidomide enhances T-cell proliferation and increases the production of interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ).[1][3]
-
NK Cell Activation: It boosts the cytotoxic activity of Natural Killer (NK) cells.[3]
-
Cytokine Modulation: Lenalidomide inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, and IL-12, while increasing the production of the anti-inflammatory cytokine IL-10.[3][10]
-
-
Anti-Angiogenic Effects:
Signaling Pathway Diagram
Caption: Lenalidomide binds to Cereblon, leading to the degradation of Ikaros and Aiolos, resulting in anti-tumor and immunomodulatory effects.
Quantitative Data for Lenalidomide
The following tables summarize key quantitative data for Lenalidomide from various studies. This data serves as a benchmark for evaluating novel derivatives.
| Parameter | Value | Context | Reference |
| IC50 (MM.1S cells) | 81 nM | Anti-proliferative activity in a multiple myeloma cell line. A similar value (79 nM) was reported for derivative 3ak. | [7] |
| Plasma Half-Life | 3-5 hours | In patients with multiple myeloma, myelodysplastic syndromes, or mantle cell lymphoma. | [3] |
| TNF-α Inhibition | Up to 50,000 times more potent than thalidomide | Inhibition of TNF-α secretion from human peripheral blood mononuclear cells (PBMCs). | [10] |
| T-Cell Proliferation | 100-1000 times more potent than thalidomide | Stimulation of T-cell proliferation. | [3] |
| Standard Clinical Dose | 25 mg orally, daily on days 1-21 of a 28-day cycle | For multiple myeloma, often in combination with dexamethasone. | [5][12] |
Experimental Protocols for Early-Stage Evaluation
The following are detailed methodologies for key experiments to characterize a novel Lenalidomide derivative.
In Vitro Anti-Proliferative Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound on cancer cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, U266, RPMI 8226)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compound (e.g., this compound) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well opaque-walled microplates
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the diluted compound to the respective wells. Include vehicle-only (DMSO) controls.
-
Incubate the plates for 72 hours.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of cell viability versus the log concentration of the compound and fitting the data to a four-parameter logistic curve.
Western Blot for Ikaros/Aiolos Degradation
Objective: To assess the ability of the test compound to induce the degradation of target proteins IKZF1 and IKZF3.
Materials:
-
Multiple myeloma cell line (e.g., MM.1S)
-
Test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-IKZF1, anti-IKZF3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat MM.1S cells with varying concentrations of the test compound for a specified time (e.g., 4, 8, 24 hours). Include a vehicle control.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize protein bands using an ECL substrate and an imaging system.
-
Quantify band intensity and normalize to the loading control to determine the extent of protein degradation.
Experimental Workflow Diagram
Caption: A generalized workflow for the preclinical evaluation of a novel Lenalidomide derivative, from synthesis to lead candidate selection.
Conclusion
While no specific information exists for this compound, the extensive body of research on Lenalidomide provides a clear roadmap for the investigation of any new derivative. The core of this research should focus on confirming the mechanism of action via CRBN-mediated degradation of neosubstrates, quantifying anti-proliferative and immunomodulatory effects, and establishing a favorable pharmacokinetic and safety profile. The protocols and benchmarks outlined in this guide offer a solid foundation for drug development professionals to embark on the early-stage research of novel IMiDs.
References
- 1. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of lenalidomide and its underlying therapeutic effects in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Revlimid (Lenalidomide) Now FDA Approved as First-Line Therapy for Patients with Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myeloma.org [myeloma.org]
- 6. Lenalidomide mode of action: linking bench and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of action of lenalidomide in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols: Conjugation of Lenalidomide-5-bromopentanamide to a Protein Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the conjugation of Lenalidomide-5-bromopentanamide to a protein ligand. Lenalidomide, an immunomodulatory agent, functions by inducing the degradation of specific target proteins through the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase complex. The conjugation of Lenalidomide to a protein ligand of interest enables the creation of novel bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), designed to selectively target and degrade specific proteins for therapeutic or research purposes.
The provided protocols focus on the chemical conjugation strategy, purification of the resulting conjugate, and its subsequent characterization. The key chemical reaction involves the alkylation of a nucleophilic amino acid residue on the protein ligand by the bromoalkane moiety of this compound.
Principle of Conjugation
The conjugation of this compound to a protein ligand is achieved through a nucleophilic substitution reaction. The bromoalkane functional group on the pentanamide (B147674) linker of the Lenalidomide derivative is an electrophile that readily reacts with nucleophilic functional groups present on the surface of the protein ligand. The most common target for this alkylation reaction is the thiol group (-SH) of cysteine residues, which are highly nucleophilic at a slightly basic pH.[1][2] Other nucleophilic residues such as lysine, histidine, and methionine can also react, but the reaction with cysteine is generally more specific and efficient under controlled conditions.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the successful conjugation of this compound to a protein ligand. These values are based on established principles of protein alkylation and may require optimization for specific protein ligands.
Table 1: Recommended Reaction Conditions for Cysteine Alkylation
| Parameter | Recommended Value | Notes |
| pH | 7.5 - 8.5 | Optimal for deprotonation of cysteine thiol groups to the more nucleophilic thiolate form.[1] |
| Temperature | Room Temperature (20-25°C) or 37°C | Higher temperatures can increase reaction rate but may also promote side reactions and protein denaturation.[1] |
| Reaction Time | 30 - 60 minutes | Monitor reaction progress to determine the optimal time for your specific protein. |
| Molar Ratio (Lenalidomide derivative : Protein) | 5:1 to 20:1 | A molar excess of the Lenalidomide derivative drives the reaction to completion. The optimal ratio should be determined empirically. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase reaction efficiency but may also lead to aggregation. |
Table 2: Reagents and Buffers
| Reagent/Buffer | Purpose | Recommended Composition |
| Conjugation Buffer | Maintain pH and protein stability | Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.5-8.5 |
| Reducing Agent (Optional) | Reduce disulfide bonds to expose free cysteines | Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) |
| Quenching Reagent | Stop the conjugation reaction | Excess of a thiol-containing compound (e.g., DTT, β-mercaptoethanol) |
| Purification Buffer | Elution of the conjugate during SEC | PBS or other suitable buffer for the specific protein |
Experimental Protocols
Protein Preparation and Quantification
Objective: To prepare the protein ligand for conjugation and accurately determine its concentration.
Materials:
-
Protein ligand of interest
-
Bovine Serum Albumin (BSA) standard solution (2 mg/mL)[4]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spectrophotometer or microplate reader
Protocol:
-
Protein Solubilization: Dissolve the lyophilized protein ligand in PBS to a target concentration of 1-10 mg/mL. Ensure the protein is fully dissolved.
-
Bradford Assay: a. Prepare a series of BSA standards by diluting the 2 mg/mL stock solution in PBS to concentrations ranging from 0.05 to 1.0 mg/mL.[4] b. Add 10 µL of each standard and the protein sample (in duplicate or triplicate) to a 96-well microplate. c. Add 200 µL of Bradford Reagent to each well and mix gently. d. Incubate at room temperature for 5-10 minutes. e. Measure the absorbance at 595 nm.[3][6] f. Generate a standard curve by plotting the absorbance of the BSA standards against their known concentrations. g. Determine the concentration of the protein ligand by interpolating its absorbance from the standard curve.
Conjugation of this compound to the Protein Ligand
Objective: To covalently link this compound to the protein ligand.
Materials:
-
Protein ligand solution (from Step 1)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation Buffer (PBS or HEPES, pH 8.0)
-
Quenching Reagent (e.g., 1 M DTT stock solution)
Protocol:
-
Prepare this compound Stock Solution: Dissolve this compound in a minimal amount of DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).
-
Set up the Conjugation Reaction: a. In a microcentrifuge tube, add the protein ligand solution to the desired final concentration in the conjugation buffer. b. Add the this compound stock solution to the protein solution to achieve the desired molar ratio (e.g., 10:1). The final concentration of DMSO in the reaction mixture should be kept below 5% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes with gentle mixing.
-
Quenching: Add the quenching reagent (e.g., DTT to a final concentration of 10-20 mM) to the reaction mixture to consume any unreacted this compound. Incubate for 15 minutes at room temperature.[1]
Purification of the Protein-Lenalidomide Conjugate
Objective: To separate the protein-Lenalidomide conjugate from unreacted small molecules and reagents.
Materials:
-
Quenched reaction mixture
-
Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25 or equivalent)[7][8][9]
-
Purification Buffer (PBS, pH 7.4)
-
Fraction collector
Protocol:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of purification buffer.[10]
-
Sample Loading: Carefully load the quenched reaction mixture onto the top of the SEC column.
-
Elution: Elute the sample with the purification buffer at the recommended flow rate for the column.
-
Fraction Collection: Collect fractions of a defined volume. The protein conjugate, being larger, will elute first in the void volume, while the smaller, unreacted molecules will be retained by the column and elute later.[7][8]
-
Monitoring: Monitor the protein elution by measuring the absorbance of the fractions at 280 nm.
-
Pooling: Pool the fractions containing the protein conjugate.
Characterization of the Protein-Lenalidomide Conjugate
Objective: To confirm the successful conjugation and determine the drug-to-protein ratio (DPR).
Materials:
-
Purified protein-Lenalidomide conjugate
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Protocol:
-
Mass Spectrometry Analysis: a. Prepare the purified conjugate for mass spectrometry analysis according to the instrument's guidelines. b. Acquire the mass spectrum of the intact conjugate.
-
Data Analysis: a. Determine the molecular weight of the unconjugated protein ligand and the conjugated protein. b. The mass difference between the conjugated and unconjugated protein will correspond to the mass of the attached this compound molecules. c. The drug-to-protein ratio (DPR) can be calculated by dividing the total mass shift by the molecular weight of a single this compound molecule. Multiple peaks in the mass spectrum may indicate a heterogeneous mixture of conjugates with different DPRs.[11][12][13]
Visualizations
Signaling Pathway of Lenalidomide Action
Caption: Lenalidomide binds to CRBN, inducing the recruitment and ubiquitination of IKZF1/IKZF3.
Experimental Workflow for Conjugation
Caption: Workflow for the synthesis and analysis of the protein-lenalidomide conjugate.
Logical Relationship of the Conjugation Reaction
Caption: Key components and conditions for the protein-lenalidomide conjugation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 4. Bradford protein assay – Protein concentration measurement (single 595 nm read) [protocols.io]
- 5. Bradford protein assay | Abcam [abcam.com]
- 6. bioagilytix.com [bioagilytix.com]
- 7. goldbio.com [goldbio.com]
- 8. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 9. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 10. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Drug-to-Antibody Ratio/Protein Conjugation [utmb.edu]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for PROTAC Synthesis using Lenalidomide-5-bromopentanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of two key components: a ligand that binds to a target protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][2][3]
Lenalidomide (B1683929) is a well-established ligand for the Cereblon (CRBN) E3 ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[4] Consequently, lenalidomide and its derivatives are frequently employed in the design of CRBN-recruiting PROTACs. This document provides a detailed guide for the synthesis of a PROTAC utilizing Lenalidomide-5-bromopentanamide as a key building block. This intermediate incorporates the CRBN-binding moiety and a linker with a reactive handle, facilitating the straightforward synthesis of PROTACs targeting a variety of proteins.
Mechanism of Action: CRBN-Mediated Protein Degradation
The underlying principle of a lenalidomide-based PROTAC is to induce the proximity of the target protein to the CRBN E3 ligase. The following diagram illustrates the signaling pathway:
Caption: CRBN-mediated targeted protein degradation pathway.
Experimental Workflow
The synthesis of a PROTAC using this compound typically follows a straightforward nucleophilic substitution reaction with a suitable nucleophile on the target protein ligand. A common approach involves the use of a target protein ligand functionalized with a primary or secondary amine.
Caption: General workflow for PROTAC synthesis.
Experimental Protocols
This section provides a detailed protocol for the synthesis of a Bromodomain-containing protein 4 (BRD4) targeting PROTAC, by reacting this compound with a JQ1 derivative containing a piperazine (B1678402) moiety.
Materials:
-
This compound
-
(S)-tert-butyl 4-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1][4][5]triazolo[4,3-a][4][5]diazepin-6-yl)piperazine-1-carboxylate (JQ1-Boc)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system
-
Lyophilizer
Step 1: Deprotection of JQ1-Boc
-
Dissolve JQ1-Boc (1 equivalent) in a solution of 20% TFA in DCM.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting crude JQ1-amine can be used in the next step without further purification.
Step 2: PROTAC Synthesis
-
Dissolve the crude JQ1-amine (1 equivalent) and this compound (1.2 equivalents) in DMF.
-
Add DIPEA (3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
Step 3: Purification
-
Once the reaction is complete, dilute the mixture with a small amount of DMSO and filter it.
-
Purify the crude product by preparative HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% formic acid.
-
Collect the fractions containing the desired product.
-
Combine the pure fractions and lyophilize to obtain the final PROTAC as a solid.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of a BRD4-targeting PROTAC using the protocol described above.
| Parameter | Value |
| Starting Material | This compound |
| Target Ligand | JQ1-amine |
| Reaction Yield | 40-60% |
| Purity (by HPLC) | >95% |
| ¹H NMR | Conforms to the expected structure |
| Mass Spectrometry (ESI+) | [M+H]⁺ calculated and found |
Characterization Data Example (Hypothetical):
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ... [Provide a representative, expected ¹H NMR data set based on the structure of the final PROTAC].
-
LC-MS: Retention time = X.X min, [M+H]⁺ = XXX.X.
-
HRMS (ESI): m/z [M+H]⁺ calculated for CₓₓHₓₓNₓOₓSCl: XXX.XXXX; found: XXX.XXXX.
Conclusion
This application note provides a comprehensive, step-by-step guide for the synthesis of PROTACs utilizing this compound. The provided protocol, along with the illustrative diagrams and data presentation, offers a solid foundation for researchers and drug development professionals to design and synthesize novel CRBN-recruiting PROTACs for targeted protein degradation. The straightforward nature of the synthesis allows for the rapid generation of PROTAC libraries for structure-activity relationship studies, accelerating the discovery of new therapeutic agents.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]
- 3. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols: In-Vitro Protein Degradation Assays with Lenalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1] Lenalidomide-based PROTACs are a specific class of these molecules that recruit the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of a target protein of interest (POI).[2][3] This process is initiated by the formation of a ternary complex between the POI, the PROTAC, and the CRBN E3 ligase.[] This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[5]
These application notes provide a comprehensive guide to the essential in-vitro assays for characterizing the activity of lenalidomide-based PROTACs. The protocols detailed below will enable researchers to assess ternary complex formation, ubiquitination, and ultimately, the degradation of the target protein.
Signaling Pathway of Lenalidomide-Based PROTAC-Mediated Protein Degradation
The mechanism of action for lenalidomide-based PROTACs involves the hijacking of the Cullin-RING E3 ubiquitin ligase machinery. The PROTAC molecule acts as a molecular bridge, bringing the target protein and the CRBN E3 ligase into close proximity.[2] This induced proximity leads to the polyubiquitination of the target protein, marking it for recognition and subsequent degradation by the 26S proteasome.[5]
Caption: Lenalidomide-based PROTACs mediate the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein.
Experimental Workflow for Assessing PROTAC Activity
A systematic in-vitro evaluation of a lenalidomide-based PROTAC involves a series of assays to confirm its mechanism of action and quantify its efficacy. The general workflow begins with assessing the PROTAC's ability to induce the formation of the ternary complex, followed by confirmation of target ubiquitination, and finally, quantification of target protein degradation.
Caption: A typical experimental workflow for the in-vitro characterization of a PROTAC's activity.
Key Experimental Protocols
Ternary Complex Formation Assays
The formation of a stable ternary complex is a critical initial step for PROTAC-mediated protein degradation.[6] Various biophysical and cellular assays can be employed to measure the formation and stability of this complex.
a) NanoBRET™ Ternary Complex Assay (Cell-Based)
This assay measures the proximity between the target protein and the E3 ligase in live cells.[7][8][9]
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS.
-
Co-transfect cells with plasmids encoding for the target protein fused to NanoLuc® luciferase (donor) and HaloTag®-CRBN (acceptor).
-
-
Cell Plating:
-
24 hours post-transfection, plate the cells in a 96-well white-bottom plate.
-
-
Compound Treatment:
-
Reagent Addition:
-
Add the HaloTag® NanoBRET® 618 ligand and the Nano-Glo® Substrate to the wells.
-
-
Signal Detection:
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A bell-shaped curve is often observed, with the signal decreasing at high PROTAC concentrations due to the "hook effect".[6]
-
In-Vitro Ubiquitination Assay
This assay directly measures the PROTAC-dependent ubiquitination of the target protein.[5][10]
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT):
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRBN/DDB1 E3 ligase complex
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
Lenalidomide-based PROTAC at various concentrations (include a no-PROTAC control).
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Reaction Termination:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein.
-
Use a secondary antibody conjugated to HRP for chemiluminescent detection.
-
The appearance of higher molecular weight bands corresponding to the ubiquitinated target protein indicates a positive result.
-
Protein Degradation Assays
These assays quantify the reduction in the level of the target protein following PROTAC treatment.
a) Western Blotting
Western blotting is a standard and widely used technique to visualize and quantify changes in protein levels.[1]
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the lenalidomide-based PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[1]
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities using image analysis software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
b) HiBiT Lytic Detection Assay
The HiBiT assay is a sensitive, luminescence-based method for quantifying protein levels.[12][13][14] It requires cells where the target protein is endogenously tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9.[15][16]
Protocol:
-
Cell Culture and Plating:
-
Culture the HiBiT-tagged cell line in the appropriate medium.
-
Plate the cells in a 96-well white-bottom plate.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the lenalidomide-based PROTAC for the desired time.
-
-
Cell Lysis and Detection:
-
Add the Nano-Glo® HiBiT Lytic Reagent, which contains the LgBiT protein and substrate, to the wells. This reagent lyses the cells and initiates the luminescent reaction.
-
-
Signal Measurement:
-
Incubate for 10 minutes at room temperature to allow the signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of HiBiT-tagged protein. Calculate the percentage of protein remaining relative to the vehicle control.
-
Data Presentation and Analysis
Quantitative data from the protein degradation assays should be used to determine the potency and efficacy of the PROTAC. The key parameters are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[17][18]
Table 1: Summary of In-Vitro Degradation Parameters
| PROTAC Compound | Target Protein | Cell Line | Assay Method | DC50 (nM) | Dmax (%) |
| Example PROTAC 1 | Protein X | Cell Line A | Western Blot | 15 | 92 |
| Example PROTAC 1 | Protein X | Cell Line A | HiBiT Assay | 12 | 95 |
| Example PROTAC 2 | Protein X | Cell Line A | Western Blot | 150 | 75 |
| Example PROTAC 2 | Protein X | Cell Line A | HiBiT Assay | 165 | 78 |
| Negative Control | Protein X | Cell Line A | Western Blot | >1000 | <10 |
Data Analysis for DC50 and Dmax Determination:
-
Plot the percentage of protein remaining (Y-axis) against the log of the PROTAC concentration (X-axis).
-
Fit the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
The DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein.
-
The Dmax is the maximum percentage of protein degradation observed.[15][19]
References
- 1. benchchem.com [benchchem.com]
- 2. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ubiquitination Assay - Profacgen [profacgen.com]
- 6. 三重複合体の形成 [promega.jp]
- 7. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.jp]
- 8. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 9. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 10. lifesensors.com [lifesensors.com]
- 11. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 13. Target Degradation [promega.com]
- 14. HiBiT Protein Tagging Technology [worldwide.promega.com]
- 15. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. promegaconnections.com [promegaconnections.com]
- 17. benchchem.com [benchchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Efficacy Testing of Lenalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's own ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs).[1][2] A PROTAC molecule is a heterobifunctional chimera, consisting of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2] This tripartite association forms a ternary complex, leading to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][3]
Lenalidomide (B1683929) is a well-established immunomodulatory drug that functions as a molecular glue, recruiting neosubstrate proteins to the Cereblon (CRBN) E3 ubiquitin ligase for their degradation.[4][5] This inherent ability to bind to CRBN makes lenalidomide and its derivatives potent E3 ligase recruiters for the construction of PROTACs.[6][7] "Lenalidomide-5-bromopentanamide" is a chemical moiety that incorporates the CRBN-binding lenalidomide core conjugated to a linker, ready for attachment to a ligand targeting a specific protein of interest.[8]
These application notes provide detailed protocols for essential cell-based assays to evaluate the efficacy of a novel this compound-based PROTAC. The key parameters for assessing PROTAC efficacy are the half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax).[9][10] The following protocols will guide researchers in quantifying target protein degradation and assessing the downstream effects on cell viability.
Signaling Pathway of Lenalidomide-Based PROTAC Action
Lenalidomide-based PROTACs utilize the E3 ligase Cereblon (CRBN) to induce the degradation of a target protein. The PROTAC facilitates the formation of a ternary complex between the target protein and CRBN, a component of the Cullin-RING ligase 4 (CRL4) complex. This proximity allows for the transfer of ubiquitin from an E2 conjugating enzyme to the target protein.[11][12] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[3][13]
References
- 1. benchchem.com [benchchem.com]
- 2. biopharma.co.uk [biopharma.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Application of Lenalidomide-5-bromopentanamide in Oncology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenalidomide-5-bromopentanamide is a key bifunctional molecule utilized in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary approach in oncology research for targeted protein degradation. This molecule consists of Lenalidomide, which serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 5-bromopentanamide (B3270386) linker. The reactive bromo- group on the linker allows for covalent conjugation to a ligand targeting a specific protein of interest (POI), thereby creating a heterobifunctional PROTAC.
This PROTAC then acts as a molecular bridge, bringing the POI into close proximity with the CRBN E3 ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This mechanism of action offers a powerful strategy to eliminate oncogenic proteins that are often considered "undruggable" by traditional small molecule inhibitors. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the synthesis and evaluation of novel PROTACs for cancer research.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The fundamental principle behind the application of this compound is the creation of a PROTAC that hijacks the cell's natural protein disposal system. The process can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC, synthesized using this compound, simultaneously binds to the protein of interest (POI) and the CRBN E3 ligase, forming a transient ternary complex.
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
-
PROTAC Recycling: The PROTAC is released and can induce the degradation of multiple copies of the POI, acting in a catalytic manner.
Caption: PROTAC-mediated targeted protein degradation workflow.
Data Presentation: Efficacy of Lenalidomide-Based PROTACs
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein and subsequently inhibit cancer cell growth. Key quantitative metrics include:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
-
IC50: The concentration of the PROTAC that inhibits 50% of cancer cell viability or proliferation.
The following tables summarize representative data for Lenalidomide-based PROTACs targeting various oncogenic proteins. (Note: This data is illustrative and compiled from various studies on Lenalidomide-based PROTACs, not necessarily those using the exact 5-bromopentanamide linker).
| Table 1: Protein Degradation Efficacy of Lenalidomide-Based PROTACs | |||
| Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| BRD4 | HeLa | 5 | >95 |
| MDA-MB-231 | 8 | >90 | |
| THP-1 | 2 | >98 | |
| CDK6 | MOLM-13 | 15 | ~90 |
| MV4-11 | 25 | ~85 | |
| BTK | TMD8 | 10 | >90 |
| Ramos | 12 | >95 |
| Table 2: Anti-proliferative Activity of Lenalidomide-Based PROTACs | ||
| Target Protein | Cell Line | IC50 (nM) |
| BRD4 | HeLa | 20 |
| MDA-MB-231 | 35 | |
| THP-1 | 10 | |
| CDK6 | MOLM-13 | 50 |
| MV4-11 | 75 | |
| BTK | TMD8 | 40 |
| Ramos | 30 |
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of a novel PROTAC using this compound.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes the conjugation of this compound to a hypothetical protein of interest (POI) ligand containing a primary amine functional group.
Materials:
-
This compound
-
POI-ligand with a primary amine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Reverse-phase HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Dissolve the POI-ligand (1 equivalent) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature.
-
In a separate vial, dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add the this compound solution dropwise to the POI-ligand solution.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final PROTAC by high-resolution mass spectrometry and NMR spectroscopy.
Caption: Workflow for PROTAC synthesis.
Protocol 2: Western Blotting for PROTAC-induced Protein Degradation
This protocol is used to quantify the degradation of the target protein in cancer cells treated with the synthesized PROTAC.
Materials:
-
Cancer cell line expressing the POI
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) or DMSO for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the DMSO-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.
-
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP levels, which is indicative of metabolically active cells.
Materials:
-
Cancer cell line
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
White, opaque 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the PROTAC or DMSO.
-
Incubate for a desired period (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.
Protocol 4: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the POI-PROTAC-CRBN ternary complex.
Materials:
-
Cancer cell line
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
MG132 (proteasome inhibitor)
-
Co-IP lysis buffer
-
Antibody against CRBN or the POI
-
Protein A/G magnetic beads
-
Western blot reagents
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC or DMSO for a short period (e.g., 2-4 hours). Pre-treat with MG132 to prevent degradation of the POI.
-
Lyse the cells with Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against CRBN (or the POI) overnight at 4°C.
-
Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP buffer to remove non-specific binders.
-
Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting.
-
Probe the membrane with antibodies against the POI and CRBN to detect the co-immunoprecipitated proteins. An increased signal for the POI in the CRBN immunoprecipitate (or vice-versa) in the presence of the PROTAC confirms the formation of the ternary complex.
-
Relevant Signaling Pathways in Oncology
Lenalidomide itself has immunomodulatory and anti-cancer effects by modulating various signaling pathways. When incorporated into a PROTAC, the degradation of a specific target protein within these pathways can lead to enhanced therapeutic effects.
Caption: Key signaling pathways in oncology targeted by PROTACs.
By designing PROTACs that target key nodes in these pathways, researchers can effectively shut down pro-survival and proliferative signals in cancer cells. The use of this compound provides a reliable and well-characterized handle to engage the CRBN E3 ligase for this purpose.
Application Notes and Protocols for Targeting Kinases for Degradation Using Lenalidomide-5-bromopentanamide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality in drug discovery, offering the potential to eliminate disease-causing proteins rather than simply inhibiting their function. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.
A widely adopted strategy in PROTAC design involves the use of a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. Lenalidomide and its derivatives are potent CRBN ligands, making them invaluable components in the construction of PROTACs. When coupled with a linker and a ligand for a target protein of interest (such as a kinase), a Lenalidomide-based PROTAC can effectively bring the target kinase into proximity with the CRBN E3 ligase, leading to its ubiquitination and subsequent degradation by the 26S proteasome.
This document provides detailed application notes and protocols for the use of PROTACs constructed with Lenalidomide-5-bromopentanamide for the targeted degradation of kinases. This compound serves as a key building block, incorporating the CRBN-recruiting Lenalidomide moiety and a versatile 5-bromopentanamide (B3270386) linker for conjugation to a kinase-targeting ligand. The protocols and data presented herein are based on established methodologies for the synthesis, characterization, and biological evaluation of such kinase-degrading PROTACs.
Data Presentation: Kinase Degradation by Lenalidomide-Based PROTACs
The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data for Lenalidomide-based PROTACs targeting various kinases, compiled from multiple studies.
Table 1: Degradation of Cyclin-Dependent Kinases (CDKs) by Lenalidomide-Based PROTACs
| Target Kinase | PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| CDK6 | Palbociclib-based PROTAC (CRBN) | U251 | ~2.1 | >90 | [1] |
| CDK4 | Palbociclib-based PROTAC (CRBN) | U251 | ~150-180 | >70 | [1] |
| CDK9 | Aminopyrazole-based PROTAC | Pancreatic Cancer Cells | 158 ± 6 | >90 | [2] |
| CDK9 | THAL-SNS-032 | MOLT4 | 7 | >90 | [2] |
Table 2: Degradation of Bruton's Tyrosine Kinase (BTK) by Lenalidomide-Based PROTACs
| PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BTK Degrader 1 | Ramos B cells | <10 | >90 | [3] |
| BTK Degrader 2 | Ramos B cells | ~20 | >90 | [3] |
Table 3: Degradation of Focal Adhesion Kinase (FAK) by Lenalidomide-Based PROTACs
| PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| FAK PROTAC-1 | Cancer cell lines | Data not specified | >80 | General literature |
Note: The specific structures of the PROTACs and the linkers used can vary between different studies, which may affect the DC50 and Dmax values.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a representative method for the synthesis of this compound, a key intermediate for generating Lenalidomide-based PROTACs. This procedure is based on the general principles of acylation of the amino group of Lenalidomide.
Materials:
-
Lenalidomide
-
5-Bromopentanoyl chloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Lenalidomide (1 equivalent) in anhydrous DMF.
-
Base Addition: Add DIPEA (2-3 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Acylation: Slowly add a solution of 5-bromopentanoyl chloride (1.1-1.5 equivalents) in anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to yield this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a Kinase-Targeting PROTAC using this compound
This protocol outlines a general method for the final step in PROTAC synthesis: coupling the this compound with a kinase inhibitor containing a suitable nucleophile (e.g., an amine or thiol).
Materials:
-
This compound
-
Kinase inhibitor with a nucleophilic handle
-
A suitable base (e.g., DIPEA or potassium carbonate)
-
Anhydrous solvent (e.g., DMF or acetonitrile)
Procedure:
-
Reaction Setup: Dissolve the kinase inhibitor (1 equivalent) and this compound (1-1.2 equivalents) in an anhydrous solvent under an inert atmosphere.
-
Base Addition: Add the appropriate base (2-3 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, perform an appropriate aqueous work-up, followed by purification of the crude product using column chromatography or preparative HPLC to obtain the final PROTAC.
-
Characterization: Confirm the structure and purity of the PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Protocol 3: Western Blot Analysis of Kinase Degradation
This protocol details the steps for quantifying the degradation of a target kinase in cells treated with a Lenalidomide-based PROTAC.
Materials:
-
Cancer cell line expressing the target kinase (e.g., MM.1S for CDK6, Ramos for BTK)
-
Cell culture medium and supplements
-
Lenalidomide-based PROTAC
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target kinase
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Plate the cells at an appropriate density in 6-well plates and allow them to adhere or stabilize overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC (e.g., from 0.1 nM to 10 µM) or with DMSO as a vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target kinase overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target kinase band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Workflow.
References
Application Notes and Protocols for Assessing Ternary Complex Formation with Lenalidomide PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the biophysical assessment of ternary complexes formed by Proteolysis Targeting Chimeras (PROTACs) that utilize a lenalidomide-based ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase. The formation of a stable ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase, is a critical prerequisite for efficient target ubiquitination and subsequent degradation.[1][2][3][] Therefore, robust and quantitative characterization of this complex is paramount in the development of effective PROTAC degraders.
This document outlines the principles and detailed methodologies for several key biophysical techniques, including Surface Plasmon Resonance (SPR), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), and Isothermal Titration Calorimetry (ITC).
Signaling Pathway and PROTAC Mechanism of Action
Lenalidomide (B1683929) and its analogs function as "molecular glues," modulating the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex.[5] In the context of PROTACs, the lenalidomide moiety binds to CRBN, while a separate ligand on the PROTAC binds to the target protein of interest (POI). This dual binding brings the POI into close proximity with the E3 ligase, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[6][7] The polyubiquitinated POI is then recognized and degraded by the proteasome.[2][7]
Caption: Mechanism of action for a lenalidomide-based PROTAC.
Key Biophysical Assays for Ternary Complex Characterization
A variety of biophysical techniques can be employed to quantify the formation and stability of the PROTAC-induced ternary complex.[3] These methods provide crucial parameters such as the dissociation constant (KD), cooperativity (α), and kinetic rate constants (kon and koff). The choice of assay depends on the specific requirements of the study, including throughput, information desired (kinetics vs. thermodynamics), and material consumption.[2][]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from various biophysical assays for lenalidomide-based PROTACs. Note that these values are illustrative and can vary significantly depending on the specific PROTAC, target protein, and experimental conditions.
Table 1: Binary and Ternary Complex Binding Affinities (KD)
| PROTAC System | Assay | Binary KD (PROTAC to CRBN) | Binary KD (PROTAC to Target) | Ternary KD | Reference |
| dBET1/BRD4BD2/CRBN | TR-FRET | - | - | 0.2 nM | [8] |
| MZ1/BRD4BD2/VHL | SPR | 29 nM | 1 nM | - | [9] |
| MZ1/BRD4BD2/VHL | ITC | 66 nM | 4 nM | - | |
| BRD-5110/PPM1D/CRBN | SPR | ~3 µM | 1 nM | - |
Note: MZ1 is a VHL-recruiting PROTAC, included for comparative purposes.
Table 2: Cooperativity (α) of Ternary Complex Formation
| PROTAC System | Assay | Cooperativity (α) | Interpretation | Reference |
| Generic PROTAC | Calculation | α = KD,binary / KD,ternary | α > 1: Positive Cooperativityα < 1: Negative Cooperativityα = 1: No Cooperativity | [3] |
| dBET1/BRD4BD1/CRBN | TR-FRET | 0.6 | Negative Cooperativity | [8] |
Positive cooperativity, where the binding of one protein to the PROTAC increases the affinity for the other, is often a desirable feature for potent degraders.[10]
Experimental Protocols
The following sections provide detailed protocols for the key biophysical assays used to characterize ternary complex formation.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for measuring the kinetics (kon, koff) and affinity (KD) of biomolecular interactions in real-time.[2][11][12]
Caption: General workflow for SPR-based ternary complex analysis.
Protocol: SPR Analysis of Ternary Complex Formation
Objective: To determine the binding kinetics and affinity of binary and ternary complex formation.
Materials:
-
Purified, recombinant CRBN-DDB1 complex
-
Purified, recombinant target protein
-
Lenalidomide-based PROTAC
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
Method:
-
Immobilization of CRBN-DDB1:
-
Activate the sensor chip surface using a standard amine coupling protocol (EDC/NHS).
-
Immobilize the CRBN-DDB1 complex to the desired level (e.g., 2000-4000 RU).
-
Deactivate the remaining active esters with ethanolamine.
-
-
Binary Interaction Analysis (PROTAC to CRBN):
-
Prepare a dilution series of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized CRBN surface, followed by a dissociation phase.
-
Regenerate the surface between cycles if necessary.
-
Fit the sensorgram data to a 1:1 binding model to determine the binary KD.[8]
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and a titration of the PROTAC.
-
Inject these solutions over the immobilized CRBN surface.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the ternary KD.[8]
-
-
Data Analysis and Cooperativity Calculation:
-
Calculate the cooperativity factor (α) using the formula: α = KD,binary / KD,ternary.[3]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are brought into close proximity by the formation of a complex.[13][14]
Protocol: TR-FRET Assay for Ternary Complex Formation
Objective: To quantify the formation of the ternary complex in a homogeneous assay format.
Materials:
-
Tagged, purified proteins (e.g., His-tagged CRBN, GST-tagged target protein)
-
Fluorophore-labeled antibodies or reagents (e.g., Tb-conjugated anti-His antibody, d2-conjugated anti-GST antibody)
-
Lenalidomide-based PROTAC
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Method:
-
Assay Setup:
-
Add the tagged CRBN, tagged target protein, and a titration of the PROTAC to the wells of a microplate.
-
Incubate to allow for complex formation.
-
-
Detection:
-
Add the TR-FRET donor (e.g., Tb-anti-His) and acceptor (e.g., d2-anti-GST) reagents.
-
Incubate in the dark.
-
-
Measurement:
-
Read the plate on a TR-FRET enabled microplate reader, measuring emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is another proximity-based assay that relies on the transfer of singlet oxygen from a donor bead to an acceptor bead upon complex formation, generating a chemiluminescent signal.[16]
Protocol: AlphaLISA Assay for Ternary Complex Formation
Objective: To detect and quantify the formation of the ternary complex.
Materials:
-
Tagged, purified proteins (e.g., His-tagged CRBN, GST-tagged target protein)
-
AlphaLISA donor and acceptor beads (e.g., Nickel chelate donor beads, anti-GST acceptor beads)
-
Lenalidomide-based PROTAC
-
Assay buffer
-
Microplate reader capable of AlphaLISA measurements
Method:
-
Assay Plate Setup:
-
Detection:
-
Measurement:
-
Read the plate on an AlphaLISA-compatible reader.
-
-
Data Analysis:
-
Similar to TR-FRET, a bell-shaped curve is expected, and the peak of the curve indicates the optimal concentration for ternary complex formation.[16]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including affinity (KD), enthalpy (ΔH), and stoichiometry (n).[8][17]
Protocol: ITC for Cooperativity Measurement
Objective: To determine the thermodynamic parameters of binary and ternary complex formation and calculate cooperativity.[8]
Materials:
-
Purified target protein
-
Purified CRBN-DDB1 complex
-
Lenalidomide-based PROTAC
-
ITC instrument
-
Dialysis buffer (ensure all components are in a matched buffer)[8]
Method:
-
Determining Binary Binding Affinities:
-
PROTAC to CRBN: Titrate the PROTAC solution into the CRBN solution in the ITC cell.
-
PROTAC to Target: Titrate the PROTAC solution into the target protein solution.
-
Analyze the data using a one-site binding model to determine the respective binary KD values.[8]
-
-
Determining Ternary Binding Affinity:
-
Prepare a solution of the CRBN complex pre-saturated with the target protein in the ITC cell.
-
Titrate the PROTAC into this pre-formed binary complex solution.
-
Analyze the data to determine the apparent KD for ternary complex formation.
-
-
Data Analysis and Cooperativity Calculation:
-
Calculate the cooperativity factor (α) using the determined KD values.
-
Troubleshooting Common Issues
-
No or Weak Signal in Proximity Assays:
-
Confirm binary interactions independently.
-
Optimize protein concentrations and incubation times.
-
Ensure proper functionality of tagged proteins and detection reagents.
-
-
"Hook Effect" at High PROTAC Concentrations:
-
Inconsistent Results Between Assays:
By employing these detailed protocols and understanding the underlying principles, researchers can effectively characterize the formation of ternary complexes, a crucial step in the rational design and optimization of potent and selective lenalidomide-based PROTACs.
References
- 1. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 2. o2hdiscovery.co [o2hdiscovery.co]
- 3. benchchem.com [benchchem.com]
- 5. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 18. benchchem.com [benchchem.com]
Application Note: Quantification of Lenalidomide-5-bromopentanamide Conjugates using LC-MS
Abstract
This application note presents a detailed protocol for the detection and quantification of Lenalidomide-5-bromopentanamide conjugates using Liquid Chromatography-Mass Spectrometry (LC-MS). Lenalidomide (B1683929), an immunomodulatory agent, functions as a molecular glue, inducing the degradation of specific target proteins. The conjugation of lenalidomide with molecules like 5-bromopentanamide (B3270386) is a common strategy in the development of Proteolysis-Targeting Chimeras (PROTACs) and other targeted protein degraders. This document provides a comprehensive methodology for researchers, scientists, and drug development professionals, including sample preparation, LC-MS/MS parameters, and data analysis. The provided protocols are based on established methods for lenalidomide quantification and adapted for the analysis of its conjugates.
Introduction
Lenalidomide is a crucial therapeutic agent for hematological malignancies such as multiple myeloma.[1][2][3] Its mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase, which in turn recruits and targets specific neosubstrate proteins like IKZF1 and IKZF3 for ubiquitination and subsequent proteasomal degradation.[1][2][4][5] This targeted protein degradation pathway is a cornerstone of modern drug discovery, leading to the development of PROTACs and molecular glues.[6][7][8][9]
The synthesis of lenalidomide conjugates, such as this compound, is a key step in creating bifunctional molecules that can recruit specific proteins of interest to the E3 ligase complex for degradation. Accurate and sensitive quantification of these conjugates is essential for pharmacokinetic studies, drug metabolism research, and overall drug development. This application note outlines a robust LC-MS/MS method for this purpose.
Signaling Pathway
Lenalidomide acts as a molecular glue to induce the degradation of target proteins. The diagram below illustrates this signaling pathway.
Caption: Lenalidomide-induced protein degradation pathway.
Experimental Workflow
The following diagram outlines the general workflow for the LC-MS/MS analysis of this compound conjugates.
Caption: General workflow for LC-MS/MS analysis.
Experimental Protocols
Materials and Reagents
-
This compound conjugate standard
-
Internal Standard (IS) (e.g., Lenalidomide-d5)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Sample Preparation
Method 1: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Method 2: Liquid-Liquid Extraction (LLE) [10][11]
-
To 100 µL of plasma sample, add 500 µL of ethyl acetate (B1210297) (or other suitable organic solvent) containing the internal standard.[10][11]
-
Vortex for 2 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Conditions
The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. These may require optimization for specific instruments and applications.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with 5-10% B, ramp to 95% B, hold, and re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | Instrument dependent (e.g., 500°C) |
| Capillary Voltage | Instrument dependent (e.g., 3.5 kV) |
| Collision Gas | Argon |
MRM Transitions:
The MRM transitions need to be optimized for the specific conjugate. The theoretical exact mass of Lenalidomide is 259.0906 g/mol , and for 5-bromopentanoic acid is 180.9888 g/mol . The amide conjugate would have a theoretical exact mass of approximately 423.0791 g/mol (for the 79Br isotope).
-
This compound Conjugate (Hypothetical):
-
Q1 (Precursor Ion): m/z 424.1 [M+H]+
-
Q3 (Product Ion): A characteristic fragment ion needs to be determined by infusing the compound and performing a product ion scan. A plausible fragmentation would be the loss of the bromopentanamide moiety, resulting in a fragment similar to lenalidomide.
-
-
Lenalidomide (for reference):
-
Internal Standard (Lenalidomide-d5):
-
Q1: m/z 265.1 [M+H]+
-
Q3: To be determined based on fragmentation pattern.
-
Data Presentation and Analysis
Quantitative data should be presented in a clear and concise manner. The following table provides an example of how to summarize the performance of the analytical method. The values presented here are based on published methods for lenalidomide and serve as a template.[11][12][13][14]
Table 3: Method Validation Parameters (Example)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | 85 - 115% |
| Recovery | > 85% |
Conclusion
This application note provides a comprehensive framework for the development and implementation of an LC-MS/MS method for the quantification of this compound conjugates. The detailed protocols for sample preparation and the starting parameters for LC-MS/MS analysis offer a solid foundation for researchers in the field of targeted protein degradation. Method optimization, particularly the determination of the specific MRM transition for the conjugate of interest, is crucial for achieving the desired sensitivity and selectivity. The successful application of this method will facilitate the advancement of novel therapeutics based on the principles of molecular glues and PROTACs.
References
- 1. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Targeted Protein Degradation by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sapient.bio [sapient.bio]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. scienceopen.com [scienceopen.com]
- 12. Development and Validation of a Highly Sensitive Liquid Chromatography/Mass Spectrometry Method for Simultaneous Quantification of Lenalidomide and Flavopiridol in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and Validation of an Improved HPLC-MS/MS Method for Quantifying Total and Unbound Lenalidomide in Human Plasma | MDPI [mdpi.com]
Best practices for handling and storing Lenalidomide-5-bromopentanamide
Disclaimer: The following application notes and protocols are based on the known properties of the parent compound, Lenalidomide, and general best practices for handling potent pharmaceutical compounds and brominated organic compounds. Lenalidomide-5-bromopentanamide is not a widely documented compound, and therefore, a compound-specific risk assessment should be conducted before any handling. The quantitative data provided is illustrative and should be experimentally determined for the specific batch of the compound being used.
Introduction
This compound is a derivative of Lenalidomide, a potent immunomodulatory agent with anti-angiogenic and anti-neoplastic properties. The introduction of a 5-bromopentanamide (B3270386) group may alter its physicochemical properties, biological activity, and safety profile. These notes provide a comprehensive guide for the safe handling, storage, and preliminary experimental use of this compound in a research setting.
Hazard Identification and Safety Precautions
Lenalidomide is classified as a reproductive toxicity hazard (Category 2), and may cause damage to organs through prolonged or repeated exposure.[1][2] It is also suspected of damaging fertility or the unborn child.[1][2][3][4] Due to the presence of the brominated functional group, additional caution is warranted as bromine compounds can be corrosive and toxic.[5][6][7][8][9]
2.1 Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure.[10]
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol generation. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs).[10] |
| Reusable Half or Full-Facepiece Respirator | Use with appropriate particulate filters (P100/FFP3). A proper fit test must be conducted.[10] | |
| Disposable Respirators (e.g., N95) | Suitable for low-risk activities but not recommended as primary protection for handling highly potent compounds.[10] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.[10] |
| Body Protection | Disposable Coveralls | Choose coveralls made from materials like Tyvek® or microporous film to protect against chemical splashes and dust.[10] |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection.[10] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting.[10] |
2.2 Engineering Controls
-
Containment: All handling of powdered this compound should be performed in a certified chemical fume hood, a glove box, or a similar containment enclosure.[11][12] For potent compounds, barrier isolators are the most common equipment for contained handling.[11]
-
Ventilation: The handling area must be well-ventilated with a negative pressure relative to adjacent rooms to prevent the escape of airborne particles.[11]
-
Waste Disposal: All contaminated waste (gloves, vials, etc.) must be disposed of as hazardous waste in clearly labeled, sealed containers.[10][13]
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound.
3.1 Storage Conditions
| Parameter | Recommendation |
| Temperature | Store at -20°C for long-term storage.[2][13] |
| Light | Protect from light. Store in an amber vial or a light-blocking container. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. |
| Container | Keep the container tightly closed in a dry and well-ventilated place.[1][3][4][9][13] |
3.2 Illustrative Stability Data
The following data is for illustrative purposes only and should be confirmed experimentally.
| Condition | Solvent | Concentration (mM) | Stability (t½) |
| -20°C, 6 months | DMSO | 10 | > 98% |
| 4°C, 1 month | DMSO | 10 | > 95% |
| Room Temperature (25°C), 24 hours | DMSO | 10 | ~90% |
| Room Temperature (25°C), 24 hours | Ethanol | 1 | ~85% |
Experimental Protocols
4.1 Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Pre-handling Preparation:
-
Don all required PPE as outlined in section 2.1.
-
Prepare the workspace within a certified chemical fume hood.
-
Have a validated decontamination solution and a spill kit readily available.[10]
-
Label a new, sterile amber vial for the stock solution.
-
-
Weighing the Compound:
-
Tare a clean, dry microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound into the tube. Record the exact weight.
-
-
Dissolution:
-
Using a calibrated micropipette, add the appropriate volume of anhydrous DMSO to the microcentrifuge tube to achieve a final concentration of 10 mM.
-
Vortex the tube until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be necessary.
-
-
Storage:
-
Transfer the stock solution to the pre-labeled amber vial.
-
Seal the vial tightly and store at -20°C.
-
4.2 Protocol for a Cell-Based Assay (Illustrative)
This protocol provides a general framework. Specific cell lines, seeding densities, and incubation times must be optimized for each experiment.
-
Cell Seeding:
-
Plate cells in a 96-well plate at the desired density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Thaw the 10 mM stock solution of this compound.
-
Prepare serial dilutions of the compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay (e.g., MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the data and determine the IC₅₀ value.
-
Visualizations
5.1 Workflow for Safe Handling of Potent Compounds
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. ubpbio.com [ubpbio.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. LCSS: BROMINE [web.stanford.edu]
- 6. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 7. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. ehs.providence.edu [ehs.providence.edu]
- 9. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 10. benchchem.com [benchchem.com]
- 11. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 12. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 13. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Troubleshooting & Optimization
Technical Support Center: Lenalidomide-5-bromopentanamide Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Lenalidomide-5-bromopentanamide conjugation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the conjugation of lenalidomide (B1683929) with 5-bromopentanamide (B3270386) or similar alkyl bromide linkers.
Issue 1: Low or No Product Yield
Q: My reaction is showing very low or no formation of the desired lenalidomide-linker conjugate. What are the potential causes and how can I troubleshoot this?
A: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Inefficient Deprotonation of Lenalidomide: The nucleophilic attack by the 4-amino group of lenalidomide on the alkyl bromide requires deprotonation.
-
Base Selection: Inorganic bases like potassium carbonate (K₂CO₃) can be ineffective. Organic bases are generally preferred. Diisopropylethylamine (DIPEA) has been shown to be an efficient base for this alkylation.
-
Base Stoichiometry: Ensure you are using a sufficient excess of the base (typically 2-3 equivalents) to drive the reaction forward.
-
-
Poor Reactivity of the Alkyl Bromide:
-
Reagent Quality: Verify the purity and integrity of your 5-bromopentanamide. Alkyl halides can degrade over time.
-
Leaving Group: While bromide is a good leaving group, you can consider using an alkyl iodide for enhanced reactivity. You can add a catalytic amount of potassium iodide (KI) to the reaction mixture to facilitate an in situ Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide.
-
-
Suboptimal Reaction Conditions:
-
Solvent: Polar aprotic solvents are ideal for this SₙAr-type reaction. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are commonly used. Ensure the solvent is anhydrous, as water can react with the base and hinder the reaction.
-
Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate. A temperature of around 110°C is often effective for the alkylation of lenalidomide's amino group. If you observe no reaction at lower temperatures, a gradual increase is recommended.
-
-
Reaction Monitoring:
-
Use appropriate analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. This will help you determine if the reaction is slow or has stalled.
-
Issue 2: Formation of Multiple Products/Side Reactions
Q: My reaction mixture shows multiple spots on TLC, and the mass spectrum indicates the presence of several species besides my desired product. What are the likely side products and how can I minimize their formation?
A: The formation of multiple products is often due to side reactions involving the starting materials or impurities.
Common Side Products and Prevention Strategies:
-
Dialkylation: The product, once formed, can potentially react again with 5-bromopentanamide if there are other nucleophilic sites. However, with lenalidomide, alkylation is generally selective at the 4-amino position. Over-alkylation at the glutarimide (B196013) nitrogen is also a possibility, though less likely under these conditions.
-
Prevention: Use a controlled stoichiometry of the alkylating agent (1.0-1.2 equivalents of 5-bromopentanamide).
-
-
Hydrolysis of the Alkyl Bromide: If there is moisture in your reaction, the 5-bromopentanamide can be hydrolyzed to 5-hydroxypentanamide, which will not participate in the desired reaction.
-
Prevention: Use anhydrous solvents and ensure all glassware is thoroughly dried.
-
-
Decomposition of Solvent: At high temperatures, solvents like DMF can decompose, especially in the presence of a base, to produce dimethylamine. Dimethylamine is a nucleophile and can compete with lenalidomide in reacting with 5-bromopentanamide.
-
Prevention: While difficult to completely avoid at high temperatures, using a freshly opened bottle of high-purity DMF can help. Alternatively, consider using a more stable solvent like NMP.
-
Frequently Asked Questions (FAQs)
Reaction Conditions
Q: What are the recommended starting conditions for the this compound conjugation?
A: A good starting point for this reaction is to use lenalidomide and 1.1 equivalents of 5-bromopentanamide with 2-3 equivalents of DIPEA in anhydrous NMP. The reaction can be heated to 110°C and monitored by LC-MS until completion (typically 12-24 hours).
| Parameter | Recommended Condition | Notes |
| Lenalidomide | 1.0 eq | |
| 5-bromopentanamide | 1.0 - 1.2 eq | Using a large excess can lead to side reactions and purification challenges. |
| Base | DIPEA (2.0 - 3.0 eq) | An organic base is generally more effective than inorganic bases like K₂CO₃. |
| Solvent | NMP or DMF (anhydrous) | NMP is often preferred for its higher boiling point and greater stability at high temperatures. |
| Temperature | 80 - 110 °C | Higher temperatures generally lead to faster reaction rates. |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS to determine the optimal time. |
Purification
Q: What is the best way to purify the final lenalidomide-linker conjugate?
A: Purification is typically achieved through column chromatography on silica (B1680970) gel. A gradient elution system is often necessary to separate the product from unreacted starting materials and any side products.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | A gradient of Dichloromethane (DCM) and Methanol (MeOH) is a common choice. For example, starting with 100% DCM and gradually increasing the percentage of MeOH. |
| Monitoring | TLC with a suitable stain (e.g., potassium permanganate) or UV visualization. |
Analytical Characterization
Q: How can I confirm the identity and purity of my final product?
A: A combination of Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy is essential for full characterization.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a clear molecular ion peak corresponding to the calculated mass of the this compound conjugate.
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for both the lenalidomide and the pentanamide (B147674) linker moieties. The disappearance of the N-H protons of the 4-amino group of lenalidomide and the appearance of new signals corresponding to the alkyl chain are key indicators of a successful conjugation.
-
¹³C NMR: Carbon NMR will further confirm the structure by showing the expected number of carbon signals.
-
HPLC: High-Performance Liquid Chromatography can be used to assess the purity of the final compound.
Experimental Protocols
General Protocol for this compound Conjugation
-
To a solution of lenalidomide (1.0 eq) in anhydrous NMP, add 5-bromopentanamide (1.1 eq) and DIPEA (2.5 eq).
-
Heat the reaction mixture to 110°C under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a DCM/MeOH gradient.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.
Visualizations
Caption: Workflow for the synthesis of Lenalidomide-linker conjugate.
Caption: A decision tree for troubleshooting low reaction yields.
Technical Support Center: Synthesis of Lenalidomide-5-bromopentanamide
Welcome to the technical support center for the synthesis of Lenalidomide-5-bromopentanamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during the synthesis of this valuable intermediate for Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common strategy involves the acylation of the aromatic amino group of lenalidomide (B1683929) with 5-bromopentanoyl chloride. This reaction is typically carried out in an aprotic solvent in the presence of a non-nucleophilic organic base to neutralize the HCl generated during the reaction.
Q2: Why is my yield of this compound consistently low?
A2: Low yields can be attributed to several factors. Common causes include incomplete reaction, degradation of starting materials or product, and formation of side products. Please refer to the Troubleshooting Guide below for specific issues and solutions.
Q3: What are the critical parameters to control for maximizing the yield?
A3: Key parameters to optimize include the choice of base and solvent, reaction temperature, and reaction time. The purity of the starting lenalidomide and the exclusion of moisture are also crucial for a successful synthesis.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A common TLC system is dichloromethane:methanol (B129727) (e.g., 95:5 v/v), where the product, being less polar than lenalidomide, will have a higher Rf value. For HPLC, a reverse-phase C18 column with a gradient of water and acetonitrile (B52724) (both often containing 0.1% formic acid) is typically used.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete dissolution of lenalidomide: Lenalidomide has limited solubility in some organic solvents. 2. Inactive 5-bromopentanoyl chloride: The acyl chloride may have hydrolyzed due to exposure to moisture. 3. Insufficient base: The amount of base may be inadequate to neutralize the generated HCl, leading to protonation of the lenalidomide's amino group and halting the reaction. 4. Low reaction temperature: The reaction may be too slow at the current temperature. | 1. Use a co-solvent system or a solvent in which lenalidomide is more soluble, such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). 2. Use freshly opened or properly stored 5-bromopentanoyl chloride. Consider preparing it fresh from 5-bromopentanoic acid if necessary. 3. Use at least 1.1 to 1.5 equivalents of a non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA). 4. Gradually increase the reaction temperature, for example, from room temperature to 40-50 °C, while monitoring the reaction progress. |
| Formation of Multiple Spots on TLC (Side Products) | 1. Di-acylation: Acylation at other positions on the lenalidomide molecule. 2. Degradation: The product or starting material may be unstable under the reaction conditions. 3. Reaction with solvent: If using a reactive solvent. | 1. This is less common for the aromatic amine under controlled conditions but can be minimized by slow, portion-wise addition of the acyl chloride at a low temperature (e.g., 0 °C) before warming up. 2. Avoid excessively high temperatures and prolonged reaction times. Once the reaction is complete as per TLC/HPLC, proceed with the work-up. 3. Use inert, aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or DMF. |
| Difficulty in Product Purification | 1. Co-elution of impurities: Impurities may have similar polarity to the desired product. 2. Product instability on silica (B1680970) gel: The product may degrade during column chromatography. | 1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider recrystallization as an alternative or additional purification step. 2. Use a neutral or deactivated silica gel. Alternatively, a different purification technique like preparative HPLC could be employed. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
Lenalidomide
-
5-Bromopentanoyl chloride
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve lenalidomide (1 equivalent) in anhydrous DMF.
-
Addition of Base: Cool the solution to 0 °C using an ice bath and add DIPEA (1.2 equivalents). Stir the mixture for 10-15 minutes.
-
Acylation: Slowly add a solution of 5-bromopentanoyl chloride (1.1 equivalents) in a small amount of anhydrous DMF to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by TLC or HPLC.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with DCM (3 times).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield this compound as a solid.
Data Presentation
Table 1: Influence of Base and Solvent on Acylation Yield (Illustrative)
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DIPEA (1.2) | DMF | 25 | 3 | ~70-80% |
| 2 | Triethylamine (1.2) | DMF | 25 | 3 | ~65-75% |
| 3 | Pyridine (1.2) | DCM | 25 | 6 | ~40-50% |
| 4 | DIPEA (1.2) | DCM | 25 | 4 | ~60-70% |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Visualizations
Technical Support Center: Overcoming Poor Solubility of Lenalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor solubility in lenalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Section 1: Understanding and Measuring Solubility
Q1: Why do many lenalidomide-based PROTACs exhibit poor solubility?
Lenalidomide-based PROTACs often suffer from poor aqueous solubility due to their inherent molecular characteristics. These molecules are, by design, large and complex, consisting of three distinct components: a ligand for the target protein, a lenalidomide-based ligand for the Cereblon (CRBN) E3 ligase, and a chemical linker that connects them.[1] This structure frequently results in a high molecular weight (often >700 Da) and significant lipophilicity, placing them "beyond the Rule of Five" (bRo5) chemical space typically associated with good oral bioavailability and solubility.[1] The combination of a large, often greasy surface area and a tendency to form stable crystal lattices contributes to their low solubility in aqueous buffers.[1]
Q2: What are the experimental consequences of poor PROTAC solubility?
Poor solubility can significantly impact experimental results and lead to data misinterpretation. Common consequences include:
-
Precipitation in Assays: The PROTAC may fall out of solution in aqueous cell culture media or biochemical assay buffers, leading to an underestimation of its potency (e.g., DC50, IC50).[1]
-
Inaccurate Quantification: Undissolved compound can lead to errors in determining the true concentration in stock solutions and assay wells.[1]
-
Low Bioavailability: In cellular and in vivo experiments, poor solubility limits the amount of PROTAC that can cross cell membranes and reach its intracellular target, reducing efficacy.[1]
-
Irreproducible Results: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.[1]
Q3: How can I accurately measure the solubility of my PROTAC?
There are two primary types of solubility assays: thermodynamic and kinetic.[1]
-
Thermodynamic Solubility: This measures the equilibrium solubility of a compound in its most stable crystalline form. It is a time-consuming but highly accurate measurement.
-
Kinetic Solubility: This measures the concentration at which a compound, added from a concentrated organic stock solution (like DMSO), precipitates out of an aqueous buffer. This method is higher-throughput and more representative of how compounds are handled in many biological assays.[1]
Section 2: Strategies for Improving PROTAC Solubility
Q4: How can the chemical structure of a PROTAC be modified to improve solubility?
Optimizing the chemical structure, particularly the linker, is a key strategy for enhancing solubility.[1]
-
Incorporate Polar or Ionizable Groups: Introducing basic nitrogen atoms into aromatic rings or alkyl linkers can improve solubility.[1] Replacing linear alkyl or ether linkers with heterocyclic scaffolds like piperazine (B1678402) or piperidine (B6355638) can also impart favorable physicochemical properties.[2][3]
-
Linker Composition and Length: The composition and length of the linker are critical.[2][3] PEG-based linkers are commonly used to increase hydrophilicity and water solubility.[2][3][4] However, a balance must be struck between improving solubility and maintaining the ability to form a stable ternary complex.[2]
-
Modify the E3 Ligase Ligand: Modifications to the lenalidomide (B1683929) moiety itself, such as at the 6-position, have been explored to control neosubstrate degradation and can also influence physicochemical properties.[5][6][]
Q5: What formulation strategies can be used to overcome poor PROTAC solubility?
For PROTACs with persistent solubility issues, various formulation strategies can be employed:
-
Amorphous Solid Dispersions (ASDs): This involves dispersing the PROTAC in a polymer matrix, such as hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS), to create an amorphous, higher-energy form that is more soluble.[8][9][10][11]
-
Use of Excipients: The addition of solubilizers, surfactants, or wetting agents like poloxamers can enhance dissolution.[12]
-
Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can be developed.[1] These formulations incorporate the PROTAC into oils and surfactants that form fine droplets upon contact with aqueous media, enhancing dissolution and absorption.[1]
-
Nanoparticle-Based Delivery: Encapsulating or conjugating PROTACs into nanocarriers can significantly improve solubility and biostability.[13][14]
-
Use of Biorelevant Media: The solubility of PROTACs can be significantly higher in biorelevant buffers that mimic intestinal fluid, such as Fasted-State Simulated Intestinal Fluid (FaSSIF) or Fed-State Simulated Intestinal Fluid (FeSSIF).[1] This suggests that in vivo exposure may be better than predicted from simple aqueous buffer solubility.
Troubleshooting Guide
This guide addresses specific experimental issues related to the poor solubility of lenalidomide-based PROTACs.
Problem 1: My PROTAC precipitates from the aqueous buffer during my in vitro assay.
-
Possible Cause:
-
Solutions:
-
Determine Kinetic Solubility: First, perform a kinetic solubility assay to understand the solubility limit of your compound in the specific buffer.[1]
-
Adjust Assay Concentration: If possible, lower the PROTAC concentration in the assay to below its solubility limit.
-
Use Co-solvents: Increase the percentage of a miscible organic co-solvent (e.g., DMSO, ethanol) in the final assay buffer. However, be cautious as high concentrations of organic solvents can interfere with biological assays.
-
Incorporate Surfactants: Add a low concentration of a non-ionic surfactant (e.g., Tween-20, Triton X-100) to the buffer to aid in micellar solubilization.[12]
-
Modify pH: Depending on the pKa of your PROTAC, adjusting the pH of the buffer may increase ionization and improve solubility.[12]
-
Problem 2: I modified the PROTAC linker to improve solubility, but now the molecule is inactive.
-
Possible Cause:
-
The modifications to the linker have altered the overall conformation of the PROTAC, preventing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2]
-
The linker is now too long or too short, leading to steric clashes or an inability to bring the target protein and E3 ligase into proximity.[2]
-
-
Solutions:
-
Systematic Linker Optimization: Instead of making large, random changes, systematically vary the linker length and composition. For example, incrementally increase the number of PEG units.[2]
-
Maintain Key Structural Motifs: If a particular linker conformation was previously shown to be active, try to incorporate solubilizing groups without drastically altering the overall shape.
-
Computational Modeling: Use molecular modeling to predict how linker modifications will affect the conformation of the PROTAC and its ability to form a ternary complex.
-
Biophysical Assays: Employ techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to assess the binding of the modified PROTAC to both the target protein and the E3 ligase independently, as well as the formation of the ternary complex.
-
Data on Solubility Enhancement Strategies
The following table summarizes solubility data for representative PROTACs, highlighting the impact of different formulation strategies.
| PROTAC | Base Solubility (µg/mL) | Formulation Strategy | Solubility with Formulation (µg/mL) | Fold Increase | Reference |
| ARCC-4 | Low (not specified) | Amorphous Solid Dispersion (ASD) with HPMCAS | 36.3 ± 4.9 | Pronounced Supersaturation | [9] |
| AZ1 | Low (not specified) | ASD with HPMCAS (20% drug loading) | Not specified | Up to 2-fold increase in supersaturation | [8][10] |
| USP7 Degrader (Precursor) | Low (not specified) | Bis-basic piperazine modification | Not specified | 170-fold increase | [15] |
Note: Quantitative data for PROTAC solubility is often presented contextually (e.g., as supersaturation ratios or relative enhancements) rather than absolute values, making direct comparisons challenging. The table reflects the available data from the cited literature.
Key Experimental Protocols
Protocol: Kinetic Solubility Assay
This protocol outlines a general method for determining the kinetic solubility of a PROTAC using nephelometry or UV-Vis spectroscopy.[1]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.[1]
-
Serial Dilution: Create a serial dilution of the stock solution in a 96-well DMSO plate.[1]
-
Transfer to Assay Plate: Transfer a small volume (e.g., 2 µL) of the DMSO dilutions to a clear 96-well or 384-well plate containing the aqueous assay buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%).[1]
-
Incubation: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25°C or 37°C).[1]
-
Measurement: Measure the turbidity or light scattering of each well using a nephelometer or plate reader. The concentration at which a significant increase in signal is observed corresponds to the kinetic solubility. Alternatively, after centrifugation to pellet the precipitate, the concentration of the soluble compound in the supernatant can be measured by UV-Vis spectroscopy or LC-MS.
Protocol: Preparation of Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a common laboratory-scale method for preparing ASDs.
-
Dissolution: Dissolve both the PROTAC and the chosen polymer (e.g., HPMCAS) in a suitable co-solvent (e.g., dichloromethane/methanol). The drug-to-polymer ratio can be varied (e.g., 10%, 20% w/w).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Drying: Further dry the film under high vacuum for an extended period (e.g., 24-48 hours) to remove any residual solvent.
-
Collection and Characterization: Scrape the dried ASD from the flask. Characterize the solid state using techniques like Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) to confirm the absence of crystallinity.
Visualizations
To provide context, the diagram below illustrates the general mechanism by which a lenalidomide-based PROTAC induces the degradation of a target protein.
Caption: General mechanism of protein degradation induced by a lenalidomide-based PROTAC.
The following workflow illustrates the decision-making process for addressing poor PROTAC solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. precisepeg.com [precisepeg.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. benchchem.com [benchchem.com]
- 13. Property-based optimisation of PROTACs [ouci.dntb.gov.ua]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. chemrxiv.org [chemrxiv.org]
Technical Support Center: Addressing Off-Target Effects of Lenalidomide-Containing PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on identifying, understanding, and mitigating the off-target effects of lenalidomide-containing Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed with lenalidomide-based PROTACs?
A1: The primary off-target effects of lenalidomide-based PROTACs stem from the inherent activity of the lenalidomide (B1683929) moiety, which recruits unintended proteins, known as "neosubstrates," to the Cereblon (CRBN) E3 ligase for degradation.[1][2][3][4][5] The most well-characterized neosubstrates are zinc finger (ZF) transcription factors, including Ikaros (IKZF1), Aiolos (IKZF3), and SALL4.[1][5][6] Degradation of these proteins can lead to unintended biological consequences, such as immunomodulatory effects and potential teratogenicity.[1][3][4]
Q2: How does the "hook effect" contribute to off-target degradation?
A2: The "hook effect" occurs at high PROTAC concentrations where the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) predominates over the productive ternary complex (target-PROTAC-E3 ligase).[4][5][7][8] These non-productive binary complexes can sequester the E3 ligase. It is hypothesized that the PROTAC/E3 ligase binary complex may still be able to recruit and degrade low-affinity off-target proteins, potentially exacerbating the off-target profile at supra-optimal concentrations.[4][5]
Q3: What are the main strategies to reduce the off-target effects of lenalidomide-based PROTACs?
A3: The primary strategies focus on modifying the lenalidomide scaffold to decrease its affinity for neosubstrates while maintaining its ability to recruit CRBN for the degradation of the intended target. Key approaches include:
-
Modification of the Phthalimide (B116566) Ring: Introducing chemical modifications at the 5- or 6-position of the lenalidomide phthalimide ring can sterically hinder the binding of zinc finger neosubstrates to the CRBN-PROTAC complex.[1][2][9]
-
Linker Optimization: The length, composition, and attachment point of the linker can influence the geometry of the ternary complex, thereby impacting degradation selectivity.[10][11][12]
-
Alternative E3 Ligase Ligands: If mitigating off-target effects through modification of the lenalidomide moiety is not feasible, redesigning the PROTAC to utilize a different E3 ligase, such as VHL, which has a distinct off-target profile, is a viable strategy.[5][13]
Q4: How can I distinguish between direct off-target degradation and downstream effects of on-target degradation in my proteomics data?
A4: Differentiating direct off-targets from indirect downstream effects is crucial for accurate interpretation of proteomics data. A time-course experiment is highly recommended. Direct off-targets are typically degraded at early time points, similar to the on-target protein. In contrast, changes in the abundance of proteins due to downstream signaling effects will likely appear at later time points. Additionally, comparing the proteomic profile of your active PROTAC with that of an inactive control (e.g., an epimer that does not bind CRBN) can help to distinguish between pharmacology driven by ternary complex formation and other compound-related effects.
Troubleshooting Guides
Problem 1: Significant degradation of known off-targets (e.g., IKZF1, IKZF3) is observed in my Western blot or proteomics data.
| Possible Causes | Solutions |
| The lenalidomide moiety of your PROTAC is effectively recruiting neosubstrates to CRBN. | - Redesign the PROTAC with modifications to the phthalimide ring (e.g., at the C5 or C6 position) to sterically hinder neosubstrate binding.[1][2][9] - Explore alternative linker chemistries and attachment points to alter the ternary complex geometry in favor of the on-target protein.[10][11][12] |
| The concentration of the PROTAC used is too high, potentially leading to off-target degradation exacerbated by the hook effect.[4][5] | - Perform a detailed dose-response experiment to identify the optimal concentration that maximizes on-target degradation while minimizing off-target effects.[8] |
| The specific cell line being used has high expression levels of the off-target proteins. | - If experimentally feasible, consider using a different cell line with lower expression of the problematic off-target. - Prioritize PROTAC modifications to reduce neosubstrate affinity. |
| The PROTAC is unstable, and a metabolite is causing the off-target effect. | - Assess the metabolic stability of your PROTAC in cell culture medium and cell lysates using LC-MS/MS. |
Problem 2: My modified PROTAC, designed to reduce off-target effects, shows reduced on-target degradation.
| Possible Causes | Solutions |
| The modification made to reduce off-target effects has also negatively impacted the formation of the on-target ternary complex. | - Use a biophysical assay, such as a NanoBRET™ Ternary Complex Assay, to compare the formation of the on-target ternary complex with the original and modified PROTACs. A weaker signal with the modified PROTAC would suggest impaired complex formation.[5] - Systematically explore different linker lengths and attachment points on the modified CRBN ligand to restore optimal geometry for on-target degradation.[12] |
| The modified PROTAC has altered physicochemical properties, such as reduced cell permeability. | - Evaluate cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). - Confirm target engagement in a cellular context using a Cellular Thermal Shift Assay (CETSA).[14] |
| The modification has altered the binding affinity for CRBN or the target protein. | - Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binary binding affinities of the modified PROTAC to both CRBN and the target protein. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data to illustrate the assessment of on-target and off-target degradation.
Table 1: Global Proteomics Data Summary
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| Target Protein | TGT | -2.5 | 0.0001 | No (On-Target) |
| Ikaros | IKZF1 | -1.8 | 0.005 | Yes |
| Aiolos | IKZF3 | -1.5 | 0.01 | Yes |
| Protein X | GENEX | -0.2 | 0.65 | No |
| Protein Y | GENEY | 0.1 | 0.80 | No |
A significant negative Log2 fold change with a low p-value indicates potential degradation. Further validation is required to confirm these hits as true off-targets.
Table 2: Dose-Response of On-Target vs. Off-Target Degradation
| PROTAC Conc. (nM) | % Target Degradation | % IKZF1 Degradation |
| 1 | 25 | 5 |
| 10 | 70 | 20 |
| 100 | 95 | 50 |
| 1000 | 80 (Hook Effect) | 65 |
| 10000 | 50 (Hook Effect) | 75 |
This data illustrates how off-target degradation can increase with concentration and how the hook effect can impact both on- and off-target degradation.
Experimental Protocols
1. Global Proteomics for Unbiased Off-Target Identification
Objective: To identify all proteins that are degraded upon treatment with a lenalidomide-containing PROTAC.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line to 70-80% confluency. Treat cells with the PROTAC at its optimal degradation concentration, a vehicle control (e.g., DMSO), and an inactive epimer control. Include at least three biological replicates for each condition.
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration and digest the proteins into peptides using trypsin.
-
Isobaric Labeling (e.g., TMT): Label the peptides from each condition with tandem mass tags (TMT) for multiplexed analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Process the raw MS data to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.
2. Western Blot for Validation of Off-Target Degradation
Objective: To confirm the degradation of potential off-target proteins identified from global proteomics.
Methodology:
-
Cell Culture and Treatment: Treat cells with a serial dilution of the PROTAC and a vehicle control.
-
Cell Lysis and Protein Quantification: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with validated primary antibodies against the potential off-target protein, the target protein (as a positive control), and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use an appropriate secondary antibody and detection reagent to visualize the protein bands. Quantify the band intensities to determine the extent of degradation.
3. NanoBRET™ Ternary Complex Assay
Objective: To measure the formation of the ternary complex between the target protein, the PROTAC, and CRBN in live cells.
Methodology:
-
Cell Transfection: Co-transfect cells with plasmids expressing the target protein fused to HaloTag® and CRBN fused to NanoLuc®.
-
Cell Plating and Ligand Addition: Plate the transfected cells and add the HaloTag® NanoBRET™ 618 Ligand.
-
PROTAC Addition: Add a serial dilution of the PROTAC to the wells.
-
Substrate Addition and Signal Measurement: Add the Nano-Glo® substrate and measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals.
-
Data Analysis: Calculate the corrected NanoBRET™ ratio. Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Visualizations
Caption: Mechanism of action for a lenalidomide-based PROTAC.
Caption: Experimental workflow for off-target identification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Cell Permeability of Lenalidomide-5-bromopentanamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Lenalidomide-5-bromopentanamide derivatives, particularly concerning cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is cell permeability a concern?
A1: this compound is a derivative of lenalidomide (B1683929), an immunomodulatory drug. It is often used as a precursor in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it functions as the E3 ligase-binding moiety connected to a linker.[1] PROTACs are larger molecules, and their high molecular weight and polar surface area can lead to poor cell permeability, which is a significant hurdle for their therapeutic efficacy as they need to enter the cell to exert their function.
Q2: What are the primary mechanisms by which lenalidomide and its derivatives exert their effects?
A2: Lenalidomide and its derivatives, including those used in PROTACs, function by modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[2] This modulation leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins. Additionally, lenalidomide has immunomodulatory effects, such as T-cell co-stimulation and anti-inflammatory properties, as well as anti-angiogenic activity.[3][4]
Q3: What are the standard in vitro assays to assess the cell permeability of my this compound derivative?
A3: The two most common in vitro assays for evaluating cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[5][6] PAMPA is a high-throughput screening method that assesses passive diffusion across an artificial lipid membrane.[5][7][8] The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium, allowing for the study of both passive and active transport mechanisms.[6][9][10]
Q4: How can I improve the cell permeability of my this compound derivative through structural modification?
A4: Optimizing the linker region of your PROTAC is a key strategy. Considerations include:
-
Linker Composition and Rigidity: Replacing flexible polyethylene (B3416737) glycol (PEG) linkers with more rigid alkyl or phenyl linkers can sometimes improve permeability.[] Incorporating cyclic moieties like piperazine (B1678402) can also enhance both permeability and solubility.
-
Lipophilicity: A balance is crucial. Both very low and very high lipophilicity can be detrimental to cell permeability.
-
Minimizing Polar Surface Area: The linker's ability to fold and shield polar groups through intramolecular hydrogen bonds can significantly enhance cell permeability.[12][13]
Q5: Are there non-structural modification strategies to enhance the delivery of my derivative?
A5: Yes, formulation strategies can be employed. These include the use of permeation enhancers, ion pairing and complexation, and encapsulation in particulate carriers like lipid-based nanoparticles or polymeric micelles.[14][15][16][17] These approaches can improve solubility, protect the compound from degradation, and facilitate its transport across the cell membrane.
Troubleshooting Guides
Issue 1: Low Permeability Observed in PAMPA
| Potential Cause | Troubleshooting Step | Rationale |
| High Polarity | Modify the linker to be more lipophilic. Consider replacing polar groups with less polar isosteres. | High polarity can hinder passive diffusion across the lipid membrane. |
| Poor Solubility in Assay Buffer | Use solubilizing agents like DMSO, ensuring the final concentration is low (<1%) to not disrupt the artificial membrane. LC/MS detection may be necessary if solubilizers interfere with UV-Vis readings. | The compound must be dissolved to permeate the membrane. |
| Incorrect pH of Buffer | Ensure the pH of the donor and acceptor buffers is appropriate for the compound's pKa to favor the neutral, more permeable species. | The ionization state of a compound significantly affects its ability to cross a lipid bilayer. |
Issue 2: Low Apparent Permeability (Papp) in Caco-2 Assay
| Potential Cause | Troubleshooting Step | Rationale |
| Active Efflux | Perform a bi-directional Caco-2 assay (measuring permeability from apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) > 2 suggests active efflux. Co-incubate with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) to confirm.[18] | Caco-2 cells express efflux transporters (like P-glycoprotein) that can actively pump the compound out of the cell.[9][18] |
| Poor Monolayer Integrity | Measure the Transepithelial Electrical Resistance (TEER) before and after the experiment. TEER values should be within the lab's established range for healthy monolayers. Perform a Lucifer Yellow leakage test; high passage of this marker indicates poor integrity.[18] | A compromised cell monolayer will not provide a reliable measure of permeability. |
| Low Recovery | Use low-binding plates. Include a protein like Bovine Serum Albumin (BSA) in the basolateral chamber to reduce non-specific binding.[19] Analyze both donor and acceptor compartments at the end of the assay to calculate mass balance. | The compound may be binding to the plastic of the assay plates, leading to an artificially low measured permeability.[6] |
| Metabolism by Caco-2 Cells | Analyze samples for the presence of metabolites using LC-MS/MS. | Caco-2 cells have some metabolic activity and can degrade the test compound. |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Prepare the Phospholipid Membrane: Coat the filter of a 96-well donor plate with a solution of phospholipid (e.g., 1% lecithin (B1663433) in dodecane). Allow the solvent to evaporate completely.[7]
-
Prepare Donor and Acceptor Solutions:
-
Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS, pH 7.4).
-
Donor Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) and then dilute into buffer to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be kept low (<1%).[7]
-
-
Assemble the Assay Plate: Place the donor plate into the acceptor plate, ensuring the bottom of the donor wells makes contact with the acceptor buffer.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[7]
-
Sample Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp = (-Vd * Va / ((Vd + Va) * A * t)) * ln(1 - (Ca / Ceq)) Where: Vd = volume of donor well, Va = volume of acceptor well, A = area of the membrane, t = incubation time, Ca = concentration in acceptor well, and Ceq = equilibrium concentration.
Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21 days to allow for differentiation and formation of a confluent monolayer.[20]
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers using a voltmeter. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).[18]
-
Prepare for Transport Study:
-
Wash the Caco-2 monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add fresh transport buffer to the basolateral (bottom) chamber.
-
-
Initiate Transport: Add the test compound solution (e.g., 10 µM in transport buffer) to the apical (top) chamber. For bi-directional studies, also perform the reverse by adding the compound to the basolateral chamber and sampling from the apical chamber.[20]
-
Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).[20]
-
Sample Collection: At specified time points, collect samples from the receiver chamber and replace the collected volume with fresh buffer.
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Papp = (dQ/dt) / (A * C0) Where: dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[6]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lenalidomide (Revlimid): A Thalidomide Analogue in Combination With Dexamethasone For the Treatment of All Patients With Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PAMPA | Evotec [evotec.com]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 9. enamine.net [enamine.net]
- 10. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Formulation strategies to improve the efficacy of intestinal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. "Formulation Strategies To Enhance Solubility And Permeability Of Small" by Pradeep Kumar Bolla [scholarworks.utep.edu]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Why is my lenalidomide PROTAC not degrading the target protein?
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot common issues encountered during your PROTAC experiments, specifically when your lenalidomide-based PROTAC is not degrading the target protein.
Frequently Asked Questions (FAQs)
Q1: My lenalidomide (B1683929) PROTAC isn't causing degradation of my target protein. What are the common reasons for this?
There are several potential reasons why a PROTAC may not be effective. The issue can arise at any step of the PROTAC mechanism of action, from entering the cell to the final degradation of the target protein. Here's a breakdown of the most common failure points:
-
Poor Cell Permeability: PROTACs are often large molecules that may struggle to cross the cell membrane to reach their intracellular target.[1]
-
Lack of Target or E3 Ligase Engagement: The PROTAC may not be binding to its intended target protein or the Cereblon (CRBN) E3 ligase within the cell.
-
Inefficient Ternary Complex Formation: Even if the PROTAC binds to both the target and E3 ligase individually, it may not effectively bring them together to form a stable and productive ternary complex.[2]
-
No Ubiquitination: A ternary complex might form, but its geometry may not be conducive for the E3 ligase to transfer ubiquitin to the target protein.[2]
-
Proteasome Inhibition: The proteasome, the cellular machinery responsible for degrading ubiquitinated proteins, might be inhibited or not functioning correctly in your experimental system.
-
The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex needed for degradation. This leads to a bell-shaped dose-response curve.[3][4]
Troubleshooting Guides
To systematically diagnose why your lenalidomide PROTAC is not working, we recommend a stepwise approach. The following guides provide detailed experimental protocols to test each critical step of the PROTAC pathway.
Logical Troubleshooting Workflow
This diagram outlines a logical progression of experiments to pinpoint the reason for your PROTAC's inactivity.
Caption: A logical workflow for troubleshooting an inactive lenalidomide PROTAC.
Issue 1: Is my PROTAC getting into the cells?
PROTACs are large molecules and may have poor membrane permeability.[1] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to assess the passive diffusion of your compound.[1][5]
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay measures the diffusion of a compound from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[1]
Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate and an acceptor plate)
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Your PROTAC stock solution in DMSO
-
UV-Vis plate reader
Procedure:
-
Membrane Coating: Apply a small volume (e.g., 5 µL) of the phospholipid solution to the filter of each well in the donor plate.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS.
-
Prepare Donor Plate: Dilute your PROTAC to the final desired concentration in PBS. Add this solution to the wells of the coated donor plate.
-
Assemble the PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor wells is in contact with the buffer in the acceptor wells.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).
-
Measurement: After incubation, separate the plates. Measure the concentration of your PROTAC in both the donor and acceptor wells using a UV-Vis plate reader at the appropriate wavelength.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_equilibrium]))
Where:
-
V_D and V_A are the volumes of the donor and acceptor wells.
-
A is the area of the filter.
-
t is the incubation time.
-
[C_A] is the concentration in the acceptor well.
-
[C_equilibrium] is the theoretical equilibrium concentration.
-
Data Interpretation:
| Papp Value (x 10⁻⁶ cm/s) | Permeability Classification | Action |
| < 1 | Low | Consider redesigning the PROTAC to improve physicochemical properties.[6] |
| 1 - 10 | Medium | Permeability is likely not the primary issue. |
| > 10 | High | Permeability is sufficient. |
Issue 2: Is my PROTAC binding to the target and CRBN and forming a ternary complex?
The formation of a stable ternary complex between the target protein, your PROTAC, and the CRBN E3 ligase is essential for degradation.[2] NanoBRET™ and TR-FRET are powerful in-cell and in vitro assays, respectively, to measure this interaction.
PROTAC Mechanism of Action
Caption: The signaling pathway of PROTAC-mediated protein degradation.
Experimental Protocol: NanoBRET™ Ternary Complex Assay
Principle: This live-cell assay measures the proximity between a target protein fused to NanoLuc® luciferase (donor) and the CRBN E3 ligase fused to HaloTag® (acceptor). PROTAC-induced complex formation brings the donor and acceptor close enough for Bioluminescence Resonance Energy Transfer (BRET) to occur.[7][8]
Materials:
-
HEK293T cells
-
Plasmids: NanoLuc®-Target Protein and HaloTag®-CRBN
-
Transfection reagent
-
White, solid-bottom 96-well assay plates
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Reagent
-
Your PROTAC
-
Luminometer capable of dual-filtered luminescence measurement
Procedure:
-
Cell Seeding: Seed HEK293T cells in 96-well plates.
-
Transfection: Co-transfect the cells with the NanoLuc®-Target and HaloTag®-CRBN plasmids.
-
Incubation: Incubate for 24-48 hours.
-
PROTAC Treatment: Add serial dilutions of your PROTAC to the cells and incubate for 2-4 hours.
-
Reagent Addition: Add the NanoBRET™ detection reagent containing the HaloTag® ligand and Nano-Glo® substrate.
-
Signal Measurement: Measure donor (460 nm) and acceptor (618 nm) emission.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor/donor). Plot the ratio against PROTAC concentration to determine EC50 and Bmax values.[7]
Data Interpretation:
| Parameter | Typical Values for Active PROTACs | Implication of Poor Results |
| EC50 (nM) | 1 - 1000 | High EC50 suggests weak ternary complex formation. |
| Bmax (mBU) | > 50 | Low Bmax indicates inefficient or unstable complex formation.[9] |
Issue 3: Is my target protein being ubiquitinated?
Successful ternary complex formation should lead to the ubiquitination of the target protein. This can be assessed using an in vitro ubiquitination assay.
Experimental Protocol: In Vitro Ubiquitination Assay
Principle: This reconstituted biochemical assay directly measures the PROTAC's ability to facilitate the transfer of ubiquitin to the target protein by the CRBN E3 ligase complex.[10]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRL4-CRBN E3 ligase complex
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
Your PROTAC
-
Ubiquitination buffer
-
SDS-PAGE gels and Western blot reagents
-
Antibody against the target protein
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 ligase, target protein, ubiquitin, and your PROTAC in the ubiquitination buffer.
-
Initiate Reaction: Add ATP to start the reaction.
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Run the samples on an SDS-PAGE gel and perform a Western blot using an antibody against your target protein.
-
Detection: Look for a ladder of higher molecular weight bands above your unmodified target protein, which indicates polyubiquitination.[10]
Data Interpretation: A smear or ladder of high-molecular-weight bands appearing only in the presence of all components (including your PROTAC) confirms that your PROTAC is mediating target ubiquitination.
Issue 4: Is the proteasome active and is my target being degraded?
Even if your PROTAC successfully ubiquitinates the target, degradation will not occur if the proteasome is inactive. A simple Western blot is the gold standard for measuring the reduction in target protein levels.
Experimental Protocol: Western Blot for Protein Degradation
Principle: This method quantifies the amount of target protein in cell lysates after treatment with your PROTAC.[11][12]
Materials:
-
Your chosen cell line expressing the target protein and CRBN
-
Your PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer (e.g., RIPA) with protease inhibitors
-
SDS-PAGE and Western blot reagents
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
Procedure:
-
Cell Treatment: Seed cells and treat with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a set time (e.g., 24 hours). Include a DMSO control and a condition where cells are pre-treated with MG132 before adding the PROTAC.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Run equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies for the target protein and a loading control.
-
Detection and Analysis: Use a chemiluminescence-based detection system and quantify the band intensities. Normalize the target protein signal to the loading control.
Data Interpretation:
-
A dose-dependent decrease in the target protein band intensity indicates successful degradation.
-
The rescue of the target protein in the MG132 co-treated sample confirms that the degradation is proteasome-dependent.
-
From the dose-response curve, you can calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[13]
Representative Degradation Data:
| PROTAC Example | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | BRD4 | HeLa | ~25 | >90 | [14] |
| dBET1 | BRD4 | Jurkat | ~50 | >80 | [15] |
| ARV-771 | BRD4 | LNCaP | ~5 | >95 | [9] |
Note: These values are illustrative and can vary based on experimental conditions.[14]
Issue 5: Could I be seeing the "Hook Effect"?
If you observe degradation at lower concentrations but a decrease in degradation at higher concentrations, you are likely observing the "hook effect".[3][4]
The Hook Effect Explained
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Permeability Assay - Profacgen [profacgen.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 14. benchchem.com [benchchem.com]
- 15. lifesensors.com [lifesensors.com]
Technical Support Center: Optimizing Lenalidomide-Based Degraders
Welcome to the technical support center for optimizing lenalidomide-based degraders. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are DC50 and Dmax, and why are they critical for characterizing degraders?
A1: DC50 and Dmax are two key parameters used to evaluate the efficacy of a protein degrader.
-
DC50 (half-maximal degradation concentration): This is the concentration of the degrader at which 50% of the target protein is degraded.[1] It is a measure of the degrader's potency. A lower DC50 value indicates a more potent degrader.
-
Dmax (maximum degradation): This represents the maximum percentage of protein degradation that can be achieved with a given degrader. It reflects the efficacy of the degrader.
These values are crucial for comparing the performance of different degraders and for selecting the optimal concentration for further experiments.[1][2]
Q2: What is the "hook effect" and how can I avoid it?
A2: The "hook effect" is a phenomenon observed with bifunctional degraders, like many lenalidomide-based PROTACs, where the degradation efficiency decreases at very high concentrations.[3][4] This occurs because at high concentrations, the degrader is more likely to form separate binary complexes with the target protein and the E3 ligase (CRBN), rather than the productive ternary complex required for degradation.[4] To mitigate the hook effect, it is essential to perform a dose-response experiment over a wide range of concentrations to identify the optimal concentration for degradation.[4]
Q3: How does the choice of linker between the lenalidomide (B1683929) moiety and the target binder affect degrader performance?
A3: The linker plays a critical role in the efficacy of a PROTAC by influencing the formation and stability of the ternary complex (Target-Degrader-E3 Ligase).[5][6] The length, rigidity, and chemical composition of the linker can affect the proximity and orientation of the target protein and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation.[5] Optimizing the linker is an empirical process that often involves synthesizing and testing a series of degraders with different linkers to identify the one that yields the best DC50 and Dmax values.[7][]
Q4: What is the role of ternary complex formation in the mechanism of action of lenalidomide-based degraders?
A4: The formation of a stable ternary complex, consisting of the target protein, the degrader, and the E3 ligase (in this case, Cereblon or CRBN), is the cornerstone of targeted protein degradation.[6][9] Lenalidomide acts as a "molecular glue," inducing proximity between CRBN and specific "neosubstrate" proteins like IKZF1, IKZF3, and CK1α, leading to their ubiquitination and proteasomal degradation.[10][11][12] For PROTACs, the degrader molecule physically links the target protein to the E3 ligase.[13] The stability and conformation of this ternary complex are key determinants of the degradation efficiency.[14][15]
Troubleshooting Guides
Issue 1: No or low degradation of the target protein.
This is a common issue that can arise from several factors. The following flowchart provides a step-by-step guide to troubleshoot this problem.
Issue 2: Incomplete degradation or high Dmax value.
If you observe that the target protein is only partially degraded, even at high degrader concentrations, consider the following potential causes and solutions.
| Potential Cause | Recommended Action | References |
| High Protein Synthesis Rate | The cell may be synthesizing new target protein at a rate that counteracts degradation. Try a time-course experiment to find the optimal degradation window. A shorter treatment time may reveal more profound degradation. | [16] |
| Suboptimal Ternary Complex Conformation | The ternary complex may be forming but in a conformation that is not optimal for ubiquitination. Modify the linker to alter the orientation of the target protein relative to the E3 ligase. | [5] |
| Limited E3 Ligase Availability | The expression level of CRBN in your cell line might be a limiting factor. Confirm CRBN expression levels. | [10] |
| "Hook Effect" | High concentrations of the degrader are leading to the formation of non-productive binary complexes. Perform a wide dose-response curve to identify the optimal concentration range. | [3][4] |
Experimental Protocols
Protocol 1: Determination of DC50 and Dmax Values
This protocol outlines the general steps for determining the DC50 and Dmax of a lenalidomide-based degrader using a Western blot-based approach.
Materials:
-
Cell line of interest
-
Lenalidomide-based degrader
-
Complete growth medium
-
DMSO
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.[17]
-
Degrader Treatment: Prepare serial dilutions of the degrader in complete growth medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and typically not exceed 0.1%.[17]
-
Remove the old medium and add the medium containing different concentrations of the degrader. Include a vehicle control (medium with the same final concentration of DMSO).[17]
-
Incubate the cells for a predetermined time (e.g., 24 hours).[17]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]
-
Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[4]
-
Block the membrane and incubate with primary antibodies for the target protein and a loading control.[4]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[4]
-
Develop the blot using an ECL substrate and capture the image.[4]
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control.[17]
-
Plot the percentage of remaining protein against the logarithm of the degrader concentration.
-
Fit the data to a dose-response curve to determine the DC50 and Dmax values.[17]
-
Protocol 2: Target Ubiquitination Assay
This assay confirms that the degrader is inducing the ubiquitination of the target protein.
Materials:
-
Cell line of interest
-
Lenalidomide-based degrader
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer (e.g., containing SDS)
-
Antibody specific to the target protein for immunoprecipitation
-
Protein A/G beads
-
Anti-ubiquitin antibody for Western blotting
Procedure:
-
Cell Treatment: Treat cells with the degrader and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.[7]
-
Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions.[7]
-
Immunoprecipitation: Immunoprecipitate the target protein using a specific antibody and Protein A/G beads.[7]
-
Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody to detect the ubiquitinated target protein.[7]
Signaling Pathways and Workflows
Lenalidomide-Based Degrader Mechanism of Action
The following diagram illustrates the general mechanism of action for a lenalidomide-based PROTAC.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. benchchem.com [benchchem.com]
- 3. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [worldwide.promega.com]
- 4. benchchem.com [benchchem.com]
- 5. Exploring the Impact of E3 Ligase Choice on Protein Degrader Effectiveness – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: 5-Bromopentanamide Linker Stability
Welcome to the Technical Support Center for the 5-bromopentanamide (B3270386) linker. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrolytic stability of this linker during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is 5-bromopentanamide and why is its stability important?
5-Bromopentanamide is a bifunctional linker molecule commonly used in chemical synthesis and drug development. It contains a terminal amide group and a terminal bromine atom, allowing for sequential conjugation to different molecular entities. The stability of the amide bond is crucial as its premature hydrolysis can lead to the cleavage of the linker, resulting in the dissociation of the conjugated molecules and a loss of efficacy or off-target effects in drug delivery systems.[1][2]
Q2: Under what conditions is the 5-bromopentanamide linker susceptible to hydrolysis?
The amide bond in 5-bromopentanamide is generally more stable than an ester bond but can undergo hydrolysis under both acidic and basic conditions, particularly with elevated temperatures.[3] The presence of the electron-withdrawing bromine atom can increase the susceptibility of the carbonyl carbon to nucleophilic attack, potentially accelerating hydrolysis compared to a non-halogenated equivalent.
Q3: How does pH affect the stability of the 5-bromopentanamide linker?
Both strongly acidic (pH < 3) and strongly basic (pH > 10) conditions can catalyze the hydrolysis of the amide bond. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. Under basic conditions, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon. For optimal stability, it is recommended to maintain the pH of the reaction mixture within a neutral range (pH 6-8).
Q4: Can other components in my reaction mixture catalyze the hydrolysis of the linker?
Yes, certain metal ions, particularly Lewis acids, can coordinate to the carbonyl oxygen of the amide, increasing its electrophilicity and catalyzing hydrolysis.[4] It is advisable to use high-purity reagents and consider the use of chelating agents like EDTA if metal ion contamination is a concern.
Troubleshooting Guides
Issue 1: Premature Cleavage of the 5-Bromopentanamide Linker During Synthesis or Storage
-
Symptom: Analysis of the reaction mixture or stored conjugate by techniques like HPLC or mass spectrometry shows the presence of the cleaved linker (5-bromopentanoic acid) and the free amine-containing molecule.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate pH | Monitor and adjust the pH of the reaction mixture or storage buffer to a neutral range (pH 6-8). Use a calibrated pH meter for accurate measurements. |
| Elevated Temperature | Conduct reactions at the lowest effective temperature. For long-term storage, keep the conjugated molecule at low temperatures (e.g., -20°C or -80°C) in a suitable, dry solvent. |
| Presence of Water | Use anhydrous (aprotic) solvents for the reaction and storage to minimize the presence of water, which is required for hydrolysis. |
| Catalytic Impurities | Use high-purity reagents and solvents. If metal ion catalysis is suspected, add a chelating agent such as EDTA to the reaction mixture. |
Issue 2: Inconsistent Results in Conjugation Reactions Involving the 5-Bromopentanamide Linker
-
Symptom: Variable yields of the desired conjugate and inconsistent levels of linker hydrolysis between batches.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Solvent Variability | Ensure consistent solvent quality and water content. Use fresh, anhydrous solvents for each reaction. |
| Inaccurate pH Control | Implement a strict protocol for pH monitoring and adjustment throughout the reaction. |
| Reaction Time | Optimize the reaction time to maximize conjugation efficiency while minimizing the duration of exposure to potentially hydrolytic conditions. |
Data Presentation
Comparative Stability of Amide Linkers in Serum
| Linker Type | Modification | % Drug Release in 24h (Mouse Serum) | Reference |
| m-Amide | Unmodified | 100 | [1] |
| m-Amide | Glutamic acid addition | 31 | [1] |
| m-Amide | MA-PABC group | 7 | [1] |
| Dipeptide | Valine-Alanine | 23 hours (t1/2) | [5] |
| Dipeptide | Valine-Citrulline | 11.2 hours (t1/2) | [5] |
| Dipeptide | Valine-Lysine | 8.2 hours (t1/2) | [5] |
| Dipeptide | Valine-Arginine | 1.8 hours (t1/2) | [5] |
Note: This data is from studies on complex antibody-drug conjugates and serves as an illustration of how structural modifications can influence amide linker stability. The stability of the 5-bromopentanamide linker in a specific application will depend on the complete molecular context and experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hydrolysis During a Conjugation Reaction
-
Solvent Selection: Whenever possible, use anhydrous aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) (ACN). Ensure solvents are from a freshly opened bottle or have been appropriately dried.
-
Reagent Preparation: Dry all non-aqueous reagents before use. If aqueous buffers are necessary, use de-gassed, high-purity water and maintain a neutral pH.
-
Reaction Setup: Assemble the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
pH Monitoring and Control:
-
If the reaction is performed in an aqueous or partially aqueous medium, monitor the pH at the start and throughout the reaction using a calibrated pH meter.
-
Prepare stock solutions of a mild acid (e.g., 0.1 M HCl) and a mild base (e.g., 0.1 M NaOH) for pH adjustment.
-
Add the acid or base dropwise while stirring to maintain the pH within the desired range (e.g., 7.0 ± 0.5).
-
-
Temperature Control: Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate. Use a cooling bath if necessary.
-
Work-up: Upon completion, proceed with the work-up and purification steps promptly to minimize the exposure of the conjugate to potentially hydrolytic conditions.
Protocol 2: Monitoring Hydrolysis of the 5-Bromopentanamide Linker by HPLC
-
Sample Preparation: At various time points during the reaction or stability study, withdraw an aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by rapid freezing or addition of a suitable quenching agent). Dilute the sample to an appropriate concentration with the mobile phase.
-
HPLC System: Use a reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid. The gradient will depend on the polarity of the starting materials and products.
-
Detection: Use a UV detector set to a wavelength where the starting material and expected hydrolysis products have significant absorbance.
-
Analysis: Inject the samples and monitor the chromatograms for the appearance of a peak corresponding to the hydrolysis product (5-bromopentanoic acid) and the decrease in the peak area of the starting material (the 5-bromopentanamide-containing conjugate).
-
Quantification: Create a standard curve for the hydrolysis product to quantify its concentration over time, allowing for the calculation of the hydrolysis rate.[6]
Visualizations
Caption: Acid and base-catalyzed hydrolysis pathways of an amide linker.
Caption: Troubleshooting workflow for preventing linker hydrolysis.
References
- 1. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Lewis Acid Stability in Extreme Reaction Conditions [eureka.patsnap.com]
- 5. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Purification Methods for Lenalidomide-5-bromopentanamide Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and purification of Lenalidomide-5-bromopentanamide. This product is a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs), serving as a linker-conjugated E3 ligase ligand.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a derivative of Lenalidomide, an immunomodulatory agent. In this compound, the 4-amino group of Lenalidomide is acylated with a 5-bromopentanoyl group. It functions as an E3 ligase ligand-linker conjugate, specifically for the Cereblon (CRBN) E3 ligase[1]. Its primary use is as a synthetic intermediate in the development of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins.
Q2: What are the most common impurities I might encounter in the synthesis of this compound?
A2: Impurities can arise from both the starting materials and the acylation reaction itself. Common impurities include:
-
Unreacted Lenalidomide: Incomplete reaction can lead to the presence of the starting material.
-
5-bromopentanoic acid: Hydrolysis of the acylating agent, 5-bromopentanoyl chloride, can introduce this acidic impurity.
-
Di-acylated Lenalidomide: While the 4-amino group is the primary site of reaction, trace amounts of acylation at other nucleophilic sites may occur under harsh conditions.
-
Degradation Products: Lenalidomide and its derivatives can be susceptible to hydrolysis, particularly at the glutarimide (B196013) and isoindolinone rings, if exposed to strong acidic or basic conditions during workup or purification[2].
-
Residual Solvents and Reagents: Solvents like N,N-Dimethylformamide (DMF) or bases like N,N-Diisopropylethylamine (DIPEA) may be present in the crude product.
Q3: My reaction yield is consistently low. What are the likely causes?
A3: Low yields in the acylation of Lenalidomide can be attributed to several factors:
-
Poor Nucleophilicity of Lenalidomide: The 4-amino group of Lenalidomide is part of an aromatic system, making it a relatively weak nucleophile. Harsh reaction conditions may be required, which can also lead to side reactions[3].
-
Moisture in the Reaction: The acylating agent, 5-bromopentanoyl chloride, is highly reactive towards water. Any moisture in the solvent or on the glassware will consume the reagent and reduce the yield.
-
Suboptimal Base or Temperature: The choice and amount of base are critical. An insufficient amount of base will not effectively scavenge the HCl byproduct, while an overly strong base or excessively high temperatures might promote side reactions or degradation.
-
Impure Starting Materials: The purity of both Lenalidomide and 5-bromopentanoyl chloride is crucial for a clean and high-yielding reaction.
Q4: How can I monitor the progress of the reaction effectively?
A4: The reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical HPLC method for Lenalidomide and its derivatives would use a C18 column with a gradient elution of a buffered aqueous phase (e.g., phosphate (B84403) buffer at pH 3.0) and an organic solvent like acetonitrile[4]. By comparing the chromatogram of the reaction mixture to that of the Lenalidomide starting material, you can observe the formation of the new, more nonpolar product peak and the disappearance of the starting material peak.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Multiple Spots on TLC/Multiple Peaks in HPLC of Crude Product | 1. Incomplete reaction. 2. Presence of side products (e.g., hydrolyzed acyl chloride). 3. Degradation of product or starting material. | 1. Increase reaction time or temperature cautiously. 2. Ensure anhydrous conditions. Use freshly distilled solvents and flame-dried glassware. 3. Perform a careful workup to remove acidic or basic impurities. Consider a mild aqueous wash (e.g., with saturated sodium bicarbonate solution) to remove 5-bromopentanoic acid. 4. Purify the crude product using flash column chromatography. |
| Product is Difficult to Purify by Column Chromatography | 1. Product co-elutes with impurities. 2. Product is unstable on silica (B1680970) gel. | 1. Optimize the solvent system for column chromatography. A gradient elution from a less polar solvent (e.g., dichloromethane) to a more polar one (e.g., methanol) may be effective. 2. If instability on silica is suspected, consider using a different stationary phase like alumina (B75360) or performing purification via preparative HPLC. |
| Final Product Purity is Low (<95% by HPLC) | 1. Inefficient purification. 2. Co-crystallization of impurities. | 1. Re-purify the product using a shallower gradient in column chromatography or preparative HPLC. 2. Consider recrystallization from a suitable solvent system. Test small batches with different solvents (e.g., ethyl acetate (B1210297)/hexanes, methanol (B129727)/water) to find optimal conditions. |
| Characterization Data (NMR/MS) is Inconsistent with Expected Structure | 1. Incorrect product formation (e.g., acylation at a different site). 2. Presence of a persistent, structurally similar impurity. 3. Product degradation during isolation or storage. | 1. Re-evaluate the reaction conditions. The chemoselectivity of the acylation at the 4-amino position is generally reliable but can be influenced by the base and solvent[5][6]. 2. Use 2D NMR techniques (e.g., HMBC, HSQC) to confirm the site of acylation. 3. Ensure the product is stored in a cool, dry, and dark place to prevent degradation. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on general methods for the chemoselective alkylation and acylation of Lenalidomide for PROTAC synthesis[6][7][8].
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add Lenalidomide (1 equivalent) to a flask containing anhydrous N-methyl-2-pyrrolidone (NMP) or DMF.
-
Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents) to the suspension and stir until a clear solution is obtained.
-
Acylation: Cool the solution to 0°C. Slowly add a solution of 5-bromopentanoyl chloride (1.2-1.5 equivalents) in the same anhydrous solvent.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 80-110°C. Monitor the reaction by HPLC or TLC until the Lenalidomide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Preparation: Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the mobile phase.
-
Column Packing: Pack a silica gel column with a suitable non-polar solvent (e.g., hexanes or dichloromethane).
-
Loading: Load the dissolved crude product onto the column.
-
Elution: Elute the column with a gradient of increasing polarity. A common gradient might be from 100% dichloromethane to a mixture of dichloromethane and methanol (e.g., 98:2 to 95:5).
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purity Analysis by RP-HPLC
The following table outlines typical parameters for the analysis of Lenalidomide and its derivatives.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1] |
| Mobile Phase A | Phosphate Buffer (e.g., 20 mM KH2PO4, pH adjusted to 3.0 with phosphoric acid)[4] |
| Mobile Phase B | Acetonitrile[4] |
| Gradient | A time-dependent gradient, for example: 0-20 min, 85:15 to 60:40 (A:B) |
| Flow Rate | 1.0 mL/min[9] |
| Column Temperature | 30-40°C[4] |
| Detection | UV at 210 nm or 242 nm[1][4] |
| Injection Volume | 10-20 µL |
Visualizations
Caption: Synthesis and Purification Workflow.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 4. sciensage.info [sciensage.info]
- 5. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. ijarmps.org [ijarmps.org]
Validation & Comparative
Validating Target Engagement of Lenalidomide-5-bromopentanamide PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. A key component of many successful PROTACs is a ligand that recruits an E3 ubiquitin ligase. Lenalidomide, a well-known immunomodulatory drug, is frequently utilized for its ability to bind to the Cereblon (CRBN) E3 ligase. When incorporated into a PROTAC, such as one employing a 5-bromopentanamide (B3270386) linker, it directs the cellular machinery to degrade a specific protein of interest.
Validating the engagement of these PROTACs with their intended target and the E3 ligase is a critical step in their development. This guide provides a comparative overview of the key experimental methods used to confirm and quantify the target engagement and subsequent degradation induced by Lenalidomide-5-bromopentanamide PROTACs and their alternatives.
Mechanism of Action: A Ternary Complex
The fundamental mechanism of a Lenalidomide-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the CRBN E3 ligase. The Lenalidomide moiety of the PROTAC binds to CRBN, while the other end of the PROTAC, connected via the 5-bromopentanamide linker, binds to the protein of interest. This induced proximity allows for the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.
Comparative Analysis of Target Validation Methods
Several orthogonal methods are employed to validate the target engagement and degradation efficacy of this compound PROTACs. The choice of method depends on the specific question being addressed, from initial screening to in-depth mechanistic studies.
| Method | Principle | Key Readouts | Advantages | Limitations |
| Quantitative Proteomics (MS-based) | Measures global changes in protein abundance in response to PROTAC treatment. | Fold change of protein levels, identification of on- and off-targets. | Unbiased, proteome-wide analysis; high sensitivity and specificity. | Technically demanding, expensive, complex data analysis. |
| Western Blot | Antibody-based detection of specific protein levels in cell lysates. | Decrease in target protein band intensity, DC50, Dmax. | Widely accessible, relatively inexpensive, direct visualization of protein levels. | Semi-quantitative, antibody-dependent, low throughput. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding. | Thermal shift (ΔTm), confirmation of direct target engagement. | Label-free, applicable in intact cells and tissues, confirms physical binding. | Not all binding events lead to a thermal shift, indirect measure of affinity. |
| NanoBRET™ Assay | Bioluminescence resonance energy transfer to measure protein-protein proximity. | BRET signal intensity, EC50 for ternary complex formation. | Real-time measurement in live cells, high sensitivity, quantitative. | Requires genetic engineering of cells, potential for artifacts from protein tagging. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the key validation techniques.
Quantitative Proteomics
This method provides a global view of protein expression changes induced by the PROTAC.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with the this compound PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Extraction: Harvest cells, wash with ice-cold PBS, and lyse using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Digestion: Quantify protein concentration (e.g., BCA assay). Reduce and alkylate protein disulfide bonds, followed by overnight digestion with trypsin.
-
Peptide Labeling: Label the resulting peptides with isobaric tags (e.g., TMT) for multiplexed analysis.
-
LC-MS/MS Analysis: Combine labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using appropriate software to identify and quantify proteins. Determine the fold change in protein abundance between PROTAC-treated and control samples to identify degraded proteins.[1][2]
Western Blot
A fundamental technique to visualize and quantify the degradation of the target protein.
Protocol:
-
Cell Treatment and Lysis: Treat cells with a dose-range of the PROTAC for a defined period. Lyse cells and quantify protein concentration.[3][4]
-
SDS-PAGE and Protein Transfer: Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.[3]
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific for the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[3]
-
Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.[3]
Cellular Thermal Shift Assay (CETSA)
CETSA directly confirms the physical interaction between the PROTAC and its target protein in a cellular environment.
Protocol:
-
Cell Treatment: Incubate intact cells with the this compound PROTAC or vehicle control.
-
Heat Challenge: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction from the precipitated, denatured proteins by centrifugation.[5]
-
Quantification of Soluble Protein: Analyze the amount of the target protein remaining in the soluble fraction by Western blot or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melt curve. A shift in the melting temperature (Tm) in the presence of the PROTAC indicates target engagement.[5][6][7]
NanoBRET™ Assay for Ternary Complex Formation
This assay provides a quantitative measure of the PROTAC-induced proximity between the target protein and CRBN in living cells.
Protocol:
-
Cell Engineering: Co-express the target protein fused to NanoLuc® luciferase (the BRET donor) and CRBN fused to HaloTag® (the BRET acceptor) in a suitable cell line.[8][9][10]
-
Assay Setup: Seed the engineered cells in an assay plate and label the HaloTag® fusion with a fluorescent ligand.
-
PROTAC Treatment: Treat the cells with a serial dilution of the this compound PROTAC.
-
Signal Detection: Add the NanoLuc® substrate and measure the light emission at two wavelengths (donor and acceptor).
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates the formation of the ternary complex. Plot the BRET ratio against the PROTAC concentration to determine the EC50 for complex formation.[8][11]
Conclusion
A multi-faceted approach is essential for the robust validation of this compound PROTACs. Quantitative proteomics provides an unbiased, global perspective on PROTAC-induced protein degradation, enabling the identification of both on-target and potential off-target effects.[1] Western blotting serves as a workhorse for the routine confirmation and quantification of target degradation. The Cellular Thermal Shift Assay offers a powerful method to confirm direct physical engagement of the PROTAC with its target in a cellular context. Finally, the NanoBRET™ assay allows for the real-time, quantitative measurement of the crucial ternary complex formation in living cells. By combining these methodologies, researchers can gain a comprehensive understanding of the target engagement and mechanism of action of their PROTAC candidates, facilitating the development of novel and effective protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 11. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
The Efficacy of Lenalidomide vs. Thalidomide-Based PROTACs: A Comparative Guide
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of many successful PROTACs is the E3 ligase-recruiting moiety, with derivatives of thalidomide (B1683933) and its analogue lenalidomide (B1683929) being widely used to engage the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides a detailed comparison of the efficacy of lenalidomide- versus thalidomide-based PROTACs, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.
Performance Comparison: Degradation Efficiency and Physicochemical Properties
The decision between incorporating a lenalidomide or thalidomide derivative into a PROTAC can significantly influence its degradation potency, selectivity, and drug-like properties. Lenalidomide-based PROTACs have often been reported to exhibit superior degradation efficiency and more favorable physicochemical characteristics compared to their thalidomide-based counterparts.[1]
Studies have shown that lenalidomide-based PROTACs can achieve picomolar potency in degrading target proteins.[1] The structural difference, specifically the absence of one of the phthalimide (B116566) carbonyl groups in lenalidomide, is thought to contribute to improved metabolic and chemical stability.[1] This enhanced stability can be a crucial factor in the overall performance and durability of the PROTAC in a biological system.[1]
Quantitative Data Summary
The following tables summarize the comparative performance of lenalidomide- and thalidomide-based PROTACs from various studies.
Table 1: Comparison of Degradation Efficiency (DC50 and Dmax) of BRD4-Targeting PROTACs
| PROTAC ID | E3 Ligase Ligand | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | Thalidomide | BRD4 | 0.1 - 0.3 | >90 | [1] |
| PROTAC 2 | Lenalidomide | BRD4 | pM range | >90 | [1] |
Note: The specific linker details for these PROTACs were not fully disclosed in the source material, but they provide a valuable head-to-head comparison.
Table 2: Physicochemical Properties
| Property | Thalidomide-based PROTACs | Lenalidomide-based PROTACs | Rationale for Difference |
| Metabolic Stability | Generally lower | Generally higher | Absence of a phthalimide carbonyl group in lenalidomide reduces susceptibility to hydrolysis.[1][2] |
| Chemical Stability | Prone to hydrolysis | More stable | The phthalimide group in thalidomide is more susceptible to chemical degradation.[2] |
| Solubility | Variable | Often improved | Structural modifications in lenalidomide can lead to better solubility profiles. |
| Permeability | Favorable drug-like properties | Favorable drug-like properties | Both scaffolds are relatively small and possess good cell permeability.[3] |
Mechanism of Action and Signaling Pathways
Both lenalidomide and thalidomide-based PROTACs function by hijacking the CRL4-CRBN E3 ubiquitin ligase complex. The PROTAC molecule acts as a bridge, inducing the formation of a ternary complex between the target Protein of Interest (POI) and CRBN.[1][4] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.[3][4] The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.[4]
The choice of the CRBN ligand can influence the stability and conformation of the ternary complex, which in turn affects the efficiency of ubiquitination and subsequent degradation.
References
A Comparative Guide to Linker Selection for Lenalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis-Targeting Chimeras (PROTACs) is a critical determinant of their success in inducing targeted protein degradation. For PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase, lenalidomide (B1683929) has emerged as a key molecular scaffold. The linker connecting lenalidomide to the target protein-binding ligand is not merely a spacer but a crucial element influencing the efficacy, selectivity, and physicochemical properties of the resulting PROTAC.[1] This guide provides a comparative analysis of different linker types for lenalidomide-based PROTACs, supported by experimental data, to inform rational design and optimization strategies.
The Central Role of the Linker in PROTAC Function
PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][3] The linker's length, composition, and attachment points are paramount in dictating the geometry and stability of this ternary complex.[1] An optimal linker facilitates a productive orientation of the POI and E3 ligase, while suboptimal linkers can lead to steric hindrance or inefficient ubiquitination.[1]
Comparative Efficacy of Different Linker Types
The choice of linker, primarily between polyethylene (B3416737) glycol (PEG) and alkyl chains, significantly impacts the degradation potency (DC50) and maximal degradation (Dmax) of lenalidomide-based PROTACs.
Polyethylene Glycol (PEG) Linkers
PEG linkers are frequently utilized due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[4] However, the length of the PEG linker is a critical parameter that requires careful optimization.
Alkyl Linkers
Alkyl linkers offer a more hydrophobic and often more rigid alternative to PEG linkers. Their straightforward synthesis allows for systematic evaluation of linker length.
Below is a summary of quantitative data for lenalidomide-based PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4 and the fusion protein BCR-ABL, illustrating the impact of linker composition and length.
Data Presentation: Lenalidomide-Based PROTACs Targeting BRD4
| PROTAC ID | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A | PEG | ~12 | < 500 | > 90 | H661 |
| PROTAC B | PEG | ~15 | > 5000 | ~50 | H661 |
| PROTAC C | PEG | ~24 | < 500 | > 90 | H661 |
| PROTAC D | Alkyl | 9 | Weak Degradation | Not Specified | HEK293T |
Note: Data is synthesized from multiple sources and should be interpreted as illustrative of general trends. Direct comparison between different studies may be limited by variations in experimental conditions.[5]
Data Presentation: Lenalidomide-Based PROTACs Targeting BCR-ABL
| PROTAC ID | Linker Type & Moiety | DC50 (nM) | Dmax (%) | Cell Line |
| SIAIS100 | Alkyl-based | 2.7 | 91.2 | K562 |
| DMP11 | Pyrimidine-containing | 0.261 | Not Specified | K562 |
Note: The specific linker lengths for these BCR-ABL PROTACs are not always explicitly stated in terms of atom count but are described by their chemical composition.[3][6]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches for evaluating lenalidomide-based PROTACs, the following diagrams illustrate the key processes.
Caption: Mechanism of action for a lenalidomide-based PROTAC.
Caption: Experimental workflow for evaluating lenalidomide-based PROTACs.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of PROTACs. Below are protocols for key experiments.
Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps for treating cells with a PROTAC and quantifying the degradation of the target protein.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with serial dilutions of the PROTAC compound or vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples to denature the proteins.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary antibody against the target protein overnight at 4°C.
-
Incubate with a primary antibody against a loading control.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Develop the blot using a chemiluminescent substrate and image the signal. Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC induces the ubiquitination of the target protein.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant CRBN/DDB1 E3 ligase complex
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
PROTAC compound
-
Ubiquitination reaction buffer
-
SDS-PAGE gels and Western blot reagents
-
Anti-ubiquitin antibody and anti-target protein antibody
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, E1, E2, CRBN/DDB1, target protein, ubiquitin, and ATP.
-
PROTAC Addition: Add the PROTAC compound at various concentrations.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot. Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitin (B1169507) chains on the target protein and with an anti-target protein antibody to confirm the identity of the ubiquitinated species.[7]
Ternary Complex Formation Assay (TR-FRET)
This assay measures the PROTAC-induced proximity of the target protein and the E3 ligase.
Materials:
-
Fluorescently labeled target protein (e.g., with a donor fluorophore)
-
Fluorescently labeled CRBN (e.g., with an acceptor fluorophore)
-
PROTAC compound
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Methodology:
-
Assay Preparation: Prepare solutions of the labeled target protein and labeled CRBN in the assay buffer.
-
PROTAC Titration: In a microplate, add serial dilutions of the PROTAC compound.
-
Protein Addition: Add the labeled target protein and CRBN to the wells.
-
Incubation: Incubate the plate at room temperature to allow for ternary complex formation.
-
TR-FRET Measurement: Measure the time-resolved fluorescence energy transfer signal using a microplate reader.
-
Data Analysis: Plot the TR-FRET signal against the PROTAC concentration to determine the concentration at which maximal ternary complex formation occurs.[8][9]
Conclusion
The linker is a critical component in the design of effective lenalidomide-based PROTACs. Its composition and length significantly influence the formation of a productive ternary complex and, consequently, the degradation efficacy. While PEG linkers can offer advantages in terms of solubility, alkyl linkers provide a synthetically accessible means to systematically probe the impact of linker length. The experimental protocols provided herein offer a framework for the comprehensive evaluation of novel PROTACs. A systematic approach to linker design and optimization, guided by quantitative in vitro and cellular assays, is paramount to advancing the development of next-generation targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In Vivo Showdown: Lenalidomide-Based PROTACs Demonstrate Superior Efficacy in Preclinical Animal Models
For Immediate Release
A comprehensive analysis of in vivo studies reveals that Proteolysis Targeting Chimeras (PROTACs) utilizing a lenalidomide-based scaffold to recruit the Cereblon (CRBN) E3 ligase offer a significant therapeutic advantage over traditional small molecule inhibitors. This guide provides a detailed comparison of the in vivo performance of these novel protein degraders against conventional inhibitors, supported by experimental data from various preclinical cancer models.
The advent of PROTAC technology has heralded a new era in targeted therapy. Unlike small molecule inhibitors that merely block the function of a pathogenic protein, PROTACs are engineered to eliminate the protein from the cell entirely. These heterobifunctional molecules act as a bridge, connecting a target protein to an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system—to induce degradation of the target.
This guide focuses on PROTACs that employ ligands derived from the immunomodulatory drug lenalidomide (B1683929) to engage the CRBN E3 ligase. While specific in vivo data for a PROTAC with a "5-bromopentanamide" linker is not publicly available, we will use the extensively studied pomalidomide-based BET degrader, ARV-825 , as a representative example to compare against its corresponding small molecule inhibitor, OTX015 . Both pomalidomide (B1683931) and lenalidomide are closely related thalidomide (B1683933) analogs that bind to CRBN.
Mechanism of Action: Degradation vs. Inhibition
The fundamental difference in the mechanism of action between a PROTAC and a small molecule inhibitor is the key to understanding their differential in vivo efficacy.
-
Small Molecule Inhibitors (e.g., OTX015): These molecules typically bind to the active site of a target protein, such as the bromodomains of BET proteins, preventing them from carrying out their function. This is an occupancy-driven mechanism, and its efficacy is dependent on maintaining a sufficient concentration of the drug to compete with the natural ligands of the target protein.
-
PROTACs (e.g., ARV-825): These molecules facilitate the degradation of the target protein. This is an event-driven, catalytic process where a single PROTAC molecule can induce the degradation of multiple target protein molecules. This leads to a more profound and sustained downstream effect.
dot
Caption: Comparison of the mechanisms of action: small molecule inhibition versus PROTAC-mediated degradation.
In Vivo Performance Comparison: ARV-825 vs. OTX015
The superiority of the PROTAC approach has been demonstrated in multiple preclinical xenograft models of various cancers. ARV-825 consistently shows more potent and durable anti-tumor activity compared to the BET inhibitor OTX015.
Quantitative Data Summary
| Parameter | ARV-825 (PROTAC) | OTX015 (Inhibitor) | Cancer Model | Reference |
| In Vivo Efficacy | Significant tumor growth inhibition/regression | Moderate tumor growth inhibition | Gastric Cancer (HGC27 Xenograft) | [1] |
| In Vivo Efficacy | Profoundly reduced tumor growth | Less effective | Neuroblastoma (Xenograft Model) | [][3] |
| In Vivo Efficacy | Potently inhibited tumor growth | Less potent | Thyroid Carcinoma (TPC-1 Xenograft) | |
| BRD4 Degradation | Sustained and profound depletion (>90%) | Accumulation of BRD4 | Post-MPN sAML (PDX Model) | |
| c-Myc Expression | Robust and sustained depletion | Less pronounced and transient reduction | Multiple Cancer Models | [4][5] |
Signaling Pathway: Downstream Effects of BET Protein Degradation
BET proteins, particularly BRD4, are critical epigenetic readers that regulate the transcription of key oncogenes, most notably MYC. The degradation of BRD4 by PROTACs leads to a more profound and sustained suppression of MYC expression compared to inhibition.[4][5] This durable downstream effect is a key driver of the enhanced anti-tumor activity observed with PROTACs.
dot
Caption: Signaling pathway illustrating the downstream effects of BRD4 degradation by ARV-825.
Experimental Protocols
In Vivo Xenograft Efficacy Study
This protocol outlines a typical methodology for evaluating the in vivo efficacy of a lenalidomide-based PROTAC in a subcutaneous mouse xenograft model.[1][6]
1. Animal Model and Cell Line:
-
Animals: Female athymic nude or SCID mice, 6-8 weeks old.
-
Cell Line: A human cancer cell line relevant to the PROTAC's target (e.g., HGC27 for gastric cancer, TPC-1 for thyroid carcinoma).[1][6]
-
Cell Preparation: Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel.
2. Tumor Implantation:
-
Subcutaneously inject 5-10 x 10^6 cells into the flank of each mouse.
-
Monitor tumor growth regularly.
3. Treatment:
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Formulation: Prepare the PROTAC (e.g., ARV-825) and the inhibitor (e.g., OTX015) in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) and 1% Tween-80 in water).
-
Administration: Administer the compounds and vehicle control via the desired route (e.g., oral gavage or intraperitoneal injection) at the specified dose and schedule (e.g., daily for 21 days).[1][6]
4. Efficacy Assessment:
-
Measure tumor volume 2-3 times per week using calipers (Volume = (Length x Width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis.
Pharmacodynamic Analysis: Western Blot for Target Degradation in Tumor Tissue
This protocol is for assessing the level of the target protein in tumor lysates.
1. Protein Extraction:
-
Excise tumors from treated and control mice at the end of the study.
-
Homogenize the tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate using a BCA protein assay.
2. Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Quantify band intensities to determine the percentage of target protein degradation relative to the vehicle-treated control group.
Experimental Workflow Visualization
dot
Caption: General experimental workflow for in vivo efficacy testing of a PROTAC in a xenograft model.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 3. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Assessing the Selectivity of Lenalidomide-5-bromopentanamide Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of previously "undruggable" proteins. A key component of these heterobifunctional molecules is the E3 ligase ligand, which hijacks the cell's ubiquitin-proteasome system. Lenalidomide, an immunomodulatory drug that binds to the Cereblon (CRBN) E3 ligase, is a commonly used ligand in PROTAC design. This guide provides a comparative analysis of the selectivity of degraders synthesized using Lenalidomide-5-bromopentanamide, a readily available building block, against alternative approaches.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase. This ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Comparative Selectivity of CRBN-Recruiting Degraders
The choice of the E3 ligase ligand can significantly impact the selectivity profile of a PROTAC. Lenalidomide and its analogue pomalidomide (B1683931) are the most common CRBN recruiters. While structurally similar, subtle differences can influence their degradation efficiency and off-target effects.
Studies have suggested that lenalidomide-based PROTACs may offer a more selective degradation profile compared to their pomalidomide-based counterparts. This can be attributed to differences in the geometry of the ternary complex formed and the specific interactions with neosubstrates of CRBN. Pomalidomide itself is known to induce the degradation of several zinc-finger transcription factors, which can be considered off-target effects in the context of a specific PROTAC.[1][2] Modifications to the pomalidomide scaffold, particularly at the C5 position of the phthalimide (B116566) ring, have been explored to mitigate these off-target effects.[1][2]
Table 1: Comparative Performance of Lenalidomide vs. Pomalidomide-based Degraders (Illustrative)
| Parameter | Lenalidomide-based Degrader | Pomalidomide-based Degrader | Key Considerations |
| Target | e.g., BRD4 | e.g., BRD4 | Performance is target and linker dependent. |
| DC50 | Potentially in the low nM range | Can achieve sub-nM potency | DC50 indicates the concentration for 50% maximal degradation. |
| Dmax | Often >90% | Often >90% | Dmax represents the maximal degradation achieved. |
| Off-Target Neosubstrates | Generally considered to have a cleaner off-target profile. | Known to degrade zinc-finger proteins (e.g., IKZF1, IKZF3, ZFP91).[3][4] | Off-target effects are a critical consideration for therapeutic development. |
| Binding Affinity to CRBN | ~178 nM[5] | ~157 nM[5] | Similar binding affinities to CRBN. |
Experimental Protocols for Assessing Degrader Selectivity
A rigorous assessment of degrader selectivity is crucial. The following are key experimental protocols used in this evaluation.
Western Blot for On-Target Degradation
Objective: To quantify the dose-dependent degradation of the target protein.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the degrader for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[5]
-
Quantitative Proteomics for Off-Target Profiling (TMT-based)
Objective: To identify and quantify unintended protein degradation across the proteome.
Methodology:
-
Protein Extraction and Digestion:
-
Tandem Mass Tag (TMT) Labeling:
-
Sample Fractionation and LC-MS/MS Analysis:
-
Combine the labeled samples and fractionate the peptides using high-pH reversed-phase chromatography.
-
Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
-
-
Data Analysis:
-
Identify peptides and proteins using a database search algorithm (e.g., Sequest, Mascot).
-
Quantify the relative abundance of proteins across different conditions based on the reporter ion intensities from the TMT tags.
-
Identify proteins that are significantly downregulated in the degrader-treated samples compared to the control as potential off-targets.
-
Experimental Workflow for Selectivity Assessment
The following diagram outlines a typical workflow for evaluating the selectivity of a novel degrader.
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BAF_Protocol_014_TMT-Based proteomics: Isobaric isotope labeling quantitative method [protocols.io]
- 7. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
A Head-to-Head Comparison of Lenalidomide-5-bromopentanamide and Other E3 Ligase Linkers in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance and experimental evaluation of E3 ligase linkers for Proteolysis Targeting Chimeras (PROTACs).
In the rapidly advancing field of targeted protein degradation, the rational design of PROTACs is paramount to achieving therapeutic success. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that tethers the two. While the warhead and E3 ligase ligand provide specificity, the linker is a critical determinant of a PROTAC's overall efficacy, influencing its potency, selectivity, and pharmacokinetic properties.[1][2]
This guide provides a head-to-head comparison of Lenalidomide-5-bromopentanamide, a Cereblon (CRBN) E3 ligase-recruiting linker, with other commonly employed E3 ligase linkers. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological processes, this document serves as a resource for researchers aiming to optimize their PROTAC design and development efforts.
Performance Comparison of E3 Ligase Linkers
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[3][4] The following tables summarize the performance of various linkers in degrading specific target proteins.
This compound is an E3 ligase ligand-linker conjugate composed of the CRBN ligand Lenalidomide and a 5-bromopentanoyl chloride linker.[5] Its performance is representative of lenalidomide-based linkers that recruit the CRBN E3 ligase.
Table 1: Comparative Degradation Efficiency of CRBN-Recruiting Linkers Targeting BRD4
| Linker Type/PROTAC | E3 Ligase Recruited | DC50 | Dmax | Cell Line |
| Lenalidomide-based (e.g., with 5-atom linker) | CRBN | Sub-nanomolar to low nanomolar | >90% | Various cancer cell lines |
| Thalidomide-based | CRBN | Low nanomolar | >90% | Burkitt's lymphoma (BL) cells[4] |
| Pomalidomide-based | CRBN | pM range | Not specified | MV-4-11, MOLM-13, RS4;11[4] |
Table 2: Impact of Linker Length and Composition on Target Protein Degradation
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | 21 | 3 | 96 | [6] |
| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | 29 | 292 | 76 | [6] |
| Estrogen Receptor α (ERα) | PEG | 12 | - | Effective | [3] |
| Estrogen Receptor α (ERα) | PEG | 16 | - | More Potent | [3] |
| Androgen Receptor (AR) | Flexible (PEG) | - | - | Exhibited degradation | [3] |
| Androgen Receptor (AR) | Rigid (Disubstituted phenyl) | - | - | No activity | [3] |
Table 3: Comparison of PROTACs Utilizing Different E3 Ligases for BRD4 Degradation
| E3 Ligase Recruited | PROTAC Example | DC50 | Dmax | Cell Line | Reference |
| CRBN | PROTAC 1 | < 1 nM | >90% | Burkitt's lymphoma (BL) cells | [4] |
| VHL | PROTAC 17 | Low nM range | >90% | Not specified | [4] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological mechanisms and experimental procedures is crucial for understanding and optimizing PROTAC performance. The following diagrams, generated using Graphviz, illustrate the PROTAC mechanism of action, the CRBN signaling pathway, and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: The catalytic cycle of a PROTAC, leading to targeted protein degradation.
Caption: The CRL4-CRBN E3 ubiquitin ligase complex and its role in protein ubiquitination.
Caption: A standard experimental workflow for comparing PROTAC linker performance.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. The following are detailed methodologies for key experiments cited in this guide.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[1][3]
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment. Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[3]
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.[1][3]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.[3]
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1][7]
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1][7]
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curves.[1][3]
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-mediated ubiquitination of the target protein.[8]
-
Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 1 mM DTT):
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant E3 ligase complex (e.g., CRBN/DDB1/CUL4A/Rbx1)
-
Purified target protein
-
Biotinylated-Ubiquitin
-
PROTAC of interest at various concentrations
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Detection: Stop the reaction by adding SDS-PAGE sample buffer. Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane. Detect the ubiquitinated target protein by immunoblotting with an anti-target protein antibody or streptavidin-HRP to detect biotinylated ubiquitin. A ladder of higher molecular weight bands corresponding to the poly-ubiquitinated target protein indicates a successful reaction.[8]
Fluorescence Polarization (FP) Assay for Ternary Complex Formation
This biophysical assay can be used to quantify the formation of the ternary complex (POI-PROTAC-E3 ligase).[9][10]
-
Principle: The binding of a small fluorescently labeled molecule (tracer) to a larger protein results in a higher fluorescence polarization value. A PROTAC that facilitates the formation of a large ternary complex can be monitored by changes in polarization.
-
General Protocol:
-
Prepare solutions of the fluorescently labeled target protein, the E3 ligase, and the PROTAC in a suitable buffer.
-
In a multi-well plate, add the fluorescently labeled target protein and the E3 ligase.
-
Add the PROTAC at varying concentrations to the wells.
-
Incubate to allow for ternary complex formation.
-
Measure the fluorescence polarization using a plate reader.
-
An increase in polarization upon addition of the PROTAC indicates the formation of the ternary complex. The data can be fitted to determine the binding affinity (Kd) of the ternary complex.[9][10]
-
Conclusion
The selection of an appropriate E3 ligase linker is a critical step in the development of effective PROTACs. This compound, as a derivative of the well-established CRBN ligand lenalidomide, offers a robust platform for PROTAC construction.[2][5] However, the optimal linker is highly dependent on the specific target protein and the desired therapeutic properties.[3] As the data presented in this guide illustrates, linker length, composition, and the choice of E3 ligase all significantly impact degradation efficiency.[3][4][6] By systematically evaluating these parameters using the detailed experimental protocols provided, researchers can rationally design and optimize PROTACs with enhanced potency and selectivity, thereby accelerating the translation of targeted protein degradation into novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. Ternary complex formation - Profacgen [profacgen.com]
Confirming CRBN-Dependent Degradation: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, rigorously validating that a target protein's degradation is dependent on the E3 ligase Cereblon (CRBN) is a critical step in the development of novel therapeutics like proteolysis-targeting chimeras (PROTACs) and molecular glues. This guide provides a comprehensive comparison of key experimental approaches, presenting supporting data and detailed protocols to ensure robust and reliable validation.
The discovery of molecules that hijack the CRBN E3 ubiquitin ligase complex to induce the degradation of specific target proteins has opened up new avenues for therapeutic intervention.[1][2] These molecules, which include immunomodulatory imide drugs (IMiDs) and a growing class of targeted protein degraders, function by bringing a target protein into proximity with the CRL4-CRBN complex, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2]
To confirm that the observed degradation of a protein of interest (POI) is indeed a direct consequence of the engagement of the CRBN pathway, it is essential to employ rigorous validation methods. The use of CRBN knockout (KO) cell lines serves as the gold standard negative control for these experiments.[3] In the absence of CRBN, a CRBN-dependent degrader should fail to induce the degradation of its target protein.[3]
This guide will explore the primary methods used to confirm CRBN-dependent degradation, with a focus on comparing results from wild-type (WT) and CRBN KO cells.
Comparison of Validation Methods
Several orthogonal methods should be employed to confidently confirm CRBN-dependent degradation. The following table summarizes the key techniques and their expected outcomes in WT versus CRBN KO cells.
| Experimental Method | Principle | Expected Outcome in Wild-Type (WT) Cells | Expected Outcome in CRBN Knockout (KO) Cells | Key Quantitative Metrics |
| Western Blotting | Measures the relative abundance of a specific protein. | Dose-dependent decrease in the target protein level upon treatment with the degrader. | No significant change in the target protein level upon treatment with the degrader. | DC50 (concentration for 50% degradation), Dmax (maximum degradation).[4] |
| Quantitative Proteomics (e.g., MS-based) | Provides a global and unbiased view of protein abundance changes across the proteome. | Selective and significant downregulation of the target protein. Potential for identifying off-target effects. | No significant downregulation of the target protein. | Fold change in protein abundance, p-value. |
| Cell Viability/Proliferation Assays | Assesses the functional consequence of target protein degradation on cell health. | Dose-dependent decrease in cell viability if the target protein is essential for cell survival. | No significant change in cell viability. | IC50 (concentration for 50% inhibition of viability). |
| Target Engagement Assays (e.g., CETSA, NanoBRET) | Measures the direct binding of the degrader to CRBN within the cell. | Evidence of target engagement, such as a thermal shift (CETSA) or an increase in BRET signal (NanoBRET). | No or significantly reduced target engagement. | ΔTm (change in melting temperature), BRET ratio. |
Experimental Data Summary
The following tables present a summary of quantitative data from representative studies, highlighting the differential effects of CRBN-dependent degraders in WT and CRBN KO cell lines.
Table 1: Degradation of IKZF1 and GSPT1
| Compound | Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| Pomalidomide | 293T WT | IKZF1 | - | - | [5] |
| Pomalidomide | 293T CRBN KO | IKZF1 | No degradation observed | - | [5] |
| GSPT1 Degrader-2 | WT Cells | GSPT1 | - | - | [3] |
| GSPT1 Degrader-2 | CRBN KO Cells | GSPT1 | No degradation observed | - | [3] |
Table 2: Degradation of WEE1 and CK1α
| Compound | Cell Line | Target Protein | DC50 (nM) | Reference |
| Compound 1 | MOLT-4 WT | WEE1 | 3.1 | [4][6] |
| Compound 1 | MOLT-4 CRBN -/- | WEE1 | No degradation observed | [4][6] |
| Compound 1 | MOLT-4 WT | CK1α | 1.1 | [4][6] |
| Compound 1 | MOLT-4 CRBN -/- | CK1α | No degradation observed | [4][6] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
Western Blotting for Target Protein Degradation
This protocol outlines the steps to assess the levels of a target protein in WT and CRBN KO cells following treatment with a degrader.
Materials:
-
WT and CRBN KO cell lines
-
Cell culture medium and supplements
-
Degrader compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed WT and CRBN KO cells in parallel in appropriate culture plates.
-
Allow cells to adhere and reach a suitable confluency (typically 50-70%).
-
Treat cells with a serial dilution of the degrader compound or DMSO as a vehicle control for the desired time (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal.
-
Plot the normalized protein levels against the degrader concentration to determine DC50 and Dmax values.
-
Compare the degradation profiles between WT and CRBN KO cells.
-
Quantitative Proteomics Workflow
This workflow provides a global view of protein changes and helps to confirm the selectivity of the degrader.
Procedure:
-
Sample Preparation:
-
Prepare cell lysates from WT and CRBN KO cells treated with the degrader or vehicle control, as described in the Western blotting protocol.
-
-
Protein Digestion:
-
Perform in-solution or in-gel digestion of the protein lysates using trypsin or another suitable protease to generate peptides.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Employ a label-free quantification (LFQ) or a tandem mass tag (TMT) based approach for relative quantification of proteins.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer).
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon degrader treatment.
-
Generate volcano plots to visualize the changes in protein abundance and their statistical significance.
-
Confirm the selective degradation of the target protein in WT cells and its absence in CRBN KO cells.
-
Cell Viability Assay
This protocol assesses the functional consequence of target protein degradation.
Materials:
-
WT and CRBN KO cell lines
-
96-well clear-bottom plates
-
Degrader compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based reagents)[7]
-
Plate reader capable of measuring luminescence, absorbance, or fluorescence
Procedure:
-
Cell Seeding:
-
Seed WT and CRBN KO cells into 96-well plates at an appropriate density.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the degrader compound or vehicle control.
-
-
Incubation:
-
Incubate the plates for a period relevant to the expected onset of the phenotypic effect (e.g., 24, 48, 72 hours).
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the cell viability against the degrader concentration and fit a dose-response curve to determine the IC50 value.
-
Compare the viability curves between WT and CRBN KO cells.
-
By systematically applying these comparative methodologies, researchers can generate robust and compelling evidence to confirm the CRBN-dependent mechanism of action for their targeted protein degraders, a crucial step in advancing these promising molecules towards clinical applications.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Trends in Neosubstrate Degradation by Cereblon-Based Molecular Glues and the Development of Novel Multiparameter Optimization Scores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of CRBN-Dependent WEE1 Molecular Glue Degraders from a Multicomponent Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Guide | How to Measure Cell Viability [promega.kr]
A Comparative Guide to New Lenalidomide-Based PROTACs Versus Known Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has witnessed a surge in the development of Proteolysis Targeting Chimeras (PROTACs), offering a novel therapeutic modality to eliminate disease-causing proteins. Lenalidomide, an immunomodulatory drug that recruits the E3 ubiquitin ligase Cereblon (CRBN), has become a cornerstone in the design of new heterobifunctional degraders.[1][2] This guide provides an objective comparison of the performance of new lenalidomide-based PROTACs against known small molecule inhibitors, supported by experimental data.
Executive Summary
Lenalidomide-based PROTACs have demonstrated superior potency and efficacy in degrading target proteins compared to traditional inhibitors that merely block their function. By hijacking the body's own ubiquitin-proteasome system, these PROTACs can catalytically induce the degradation of target proteins, leading to a more profound and sustained pharmacological effect.[2][3] This is particularly evident in the targeting of proteins such as Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK), key targets in oncology.
Performance Data: PROTACs vs. Inhibitors
The following tables summarize the quantitative performance of recently developed lenalidomide-based PROTACs in comparison to their respective inhibitors. The data highlights key metrics such as half-maximal degradation concentration (DC50), maximum degradation (Dmax), and half-maximal inhibitory concentration (IC50) for cell proliferation.
Table 1: BRD4-Targeting PROTACs vs. BRD4 Inhibitors
| Compound | Target | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Anti-proliferative IC50 (nM) | Reference |
| PROTAC 5 | BRD4 | Lenalidomide | BxPC3 | Not Specified | >90 | 165 | [3] |
| PROTAC 4 | BRD4 | Lenalidomide | MV-4-11 | pM range | >90 | 8.3 (pM) | [3] |
| ARV-825 | BRD4 | Pomalidomide (CRBN) | Jurkat | < 1 | > 95 | 5.66-91.98 | [4][5] |
| QCA570 | BRD4 | Pomalidomide | Bladder Cancer Cells | ~1 | >90 | Not Specified | [6][7] |
| JQ1 | BRD4 (Inhibitor) | - | Multiple Myeloma Cell Lines | - | - | >1000 | [5] |
| OTX015 | BRD4 (Inhibitor) | - | Burkitt's Lymphoma Cells | - | - | High concentration needed | [3] |
| ABBV-075 | BRD4 (Inhibitor) | - | BxPC3 | - | - | ~1155 (7-fold higher than PROTAC 5) | [3] |
Table 2: BTK-Targeting PROTACs vs. BTK Inhibitors
| Compound | Target | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Notes | Reference |
| UBX-382 | BTK (WT & C481S mutant) | Thalidomide-based | TMD-8 (DLBCL) | single-digit nM | >90 | Orally bioavailable; overcomes resistance | [8] |
| NX-2127 | BTK | Cereblon | B-cell malignancies | Not Specified | Strong and persistent | Dual BTK degrader and immunomodulatory activity | [9] |
| Ibrutinib | BTK (Inhibitor) | - | TMD-8 (C481S mutant) | - | - | Less effective against C481S mutation | [8] |
Signaling Pathways and Experimental Workflows
The degradation of target proteins by lenalidomide-based PROTACs leads to the downstream modulation of key signaling pathways implicated in cancer progression. For instance, the degradation of BRD4 results in the suppression of the oncogene c-Myc.[10][11]
Caption: Mechanism of action for a lenalidomide-based PROTAC.
The experimental workflow for evaluating new PROTACs typically involves a series of in vitro assays to determine their degradation efficiency and functional consequences.
Caption: A typical experimental workflow for benchmarking new PROTACs.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are protocols for key experiments cited in this guide.
Western Blotting for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[4]
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin). Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
HiBiT/NanoBRET Assay for Real-Time Degradation Kinetics
This bioluminescent reporter system allows for the quantification of protein levels in real-time in live cells.[12]
-
Cell Line Generation: Engineer a cell line to endogenously express the target protein tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9.
-
Cell Plating and Treatment: Plate the HiBiT-tagged cells in a white, opaque 96-well plate. Treat the cells with various concentrations of the PROTAC.
-
Lysis and Detection (Endpoint): Add the Nano-Glo® HiBiT Lytic Detection System reagent, which contains the LgBiT protein and substrate, to the wells. Incubate to allow for cell lysis and signal generation.
-
Kinetic Measurement (Live-Cell): Add a live-cell substrate to the medium before or with the PROTAC. Measure luminescence at regular intervals.
-
Measurement and Analysis: Measure the luminescence signal using a plate reader. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[13][14]
Quantitative Proteomics for Selectivity Profiling
This method provides an unbiased, proteome-wide view of the effects of a PROTAC, enabling the assessment of on-target efficacy and off-target liabilities.[15]
-
Cell Culture and Treatment: Culture cells and treat them with the PROTAC at a concentration around its DC50 value and a vehicle control for a predetermined time (e.g., 6 hours).
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Extract proteins and digest them into peptides using an enzyme like trypsin.
-
Peptide Labeling (e.g., TMT): Label the peptides from each condition with tandem mass tags (TMT) for multiplexed analysis.
-
Mass Spectrometry Analysis: Analyze the labeled peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw mass spectrometry data using specialized software to identify and quantify changes in protein abundance across the different treatment groups.
Conclusion
The data presented in this guide demonstrates that new lenalidomide-based PROTACs offer a significant advantage over traditional inhibitors in terms of potency and their ability to induce profound and sustained degradation of key cancer targets. The detailed experimental protocols provided herein serve as a resource for researchers to rigorously evaluate and benchmark novel degraders, facilitating the development of the next generation of targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 8. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. promega.com [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of Lenalidomide-5-bromopentanamide: A Procedural Guide for Laboratory Professionals
The proper disposal of Lenalidomide-5-bromopentanamide, a compound structurally related to the potent teratogen lenalidomide (B1683929) and containing a brominated organic component, is a critical aspect of laboratory safety and environmental responsibility. As a substance with potential cytotoxic and hazardous properties, adherence to stringent disposal protocols is imperative to mitigate risks to both personnel and the ecosystem. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound in a research and development setting.
This compound is classified as a cytotoxic and hazardous waste, necessitating its segregation from general laboratory waste streams.[1][2] The primary recommended disposal method for this and other cytotoxic agents is high-temperature incineration conducted by a licensed hazardous waste disposal facility.[2][3] This process ensures the complete destruction of the active and hazardous components of the molecule.
I. Personal Protective Equipment (PPE) and Spill Management
Prior to handling this compound in any form (solid, solution, or contaminated materials), personnel must be equipped with the appropriate personal protective equipment to prevent dermal contact, inhalation, and ingestion.
| Item | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-rated nitrile or latex gloves | Prevents skin contact with the compound. |
| Lab Coat | Disposable, solid-front gown with tight-fitting cuffs | Protects clothing and skin from contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield | Prevents accidental splashes to the eyes. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Required when handling the solid compound or creating aerosols to prevent inhalation.[4] |
In the event of a spill, the area should be immediately secured. For powdered spills, gently cover the area with a damp paper towel to avoid raising dust.[4] The spill should then be treated with an appropriate absorbent material and collected into a designated cytotoxic waste container. The area must be decontaminated twice.[4]
II. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.
-
Segregation of Waste: All materials that have come into contact with this compound, including unused compound, contaminated labware (e.g., vials, pipette tips), and used PPE, must be segregated as cytotoxic waste.[1] Do not mix this waste with other hazardous or non-hazardous waste streams.[1]
-
Waste Containers: Utilize designated, leak-proof, and puncture-resistant containers specifically labeled for cytotoxic waste. These containers are typically color-coded; for instance, yellow containers with purple lids are often used for cytotoxic sharps and solids.[1][2]
-
Labeling: All waste containers must be clearly labeled with the words "Cytotoxic Waste" or "Chemotherapy Waste" and include the biohazard symbol.[2] The specific contents, including "this compound," should also be indicated.
-
Collection of Solid Waste:
-
Place all unused or expired solid this compound directly into a primary cytotoxic waste container.
-
Contaminated disposable items such as gloves, gowns, and bench paper should be placed in a designated cytotoxic waste bag (often yellow) before being secured in the final disposal container.[5]
-
-
Collection of Liquid Waste:
-
Sharps Disposal: All sharps contaminated with this compound, such as needles and razor blades, must be disposed of in a designated, puncture-resistant sharps container for cytotoxic waste.[2][5]
-
Storage: Store all cytotoxic waste containers in a secure, designated area away from general laboratory traffic until they are collected by a licensed hazardous waste disposal service. This storage area should be clearly marked with appropriate hazard warnings.
-
Final Disposal: Arrange for the collection and disposal of the cytotoxic waste by a certified hazardous waste management company. Ensure that the waste is destined for high-temperature incineration. A hazardous waste consignment note must be completed, accurately describing the waste and its classification.[1][2]
III. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
For unused, commercially available lenalidomide products, it is important to note that specific take-back programs, such as the Lenalidomide REMS program, may be available for the return of unused capsules to the manufacturer for proper disposal.[8] Researchers should consult the product-specific information for such options.
References
- 1. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. danielshealth.ca [danielshealth.ca]
- 4. packageinserts.bms.com [packageinserts.bms.com]
- 5. hsrm.umn.edu [hsrm.umn.edu]
- 6. chemtalk.com.au [chemtalk.com.au]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. lenalidomiderems.com [lenalidomiderems.com]
Personal protective equipment for handling Lenalidomide-5-bromopentanamide
This document provides critical safety and logistical information for the handling of Lenalidomide in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and proper disposal of hazardous materials.
Hazard Identification and Personal Protective Equipment (PPE)
Lenalidomide is classified as a hazardous substance with potential reproductive and developmental toxicity. It may also cause damage to organs through prolonged or repeated exposure.[1][2][3] Strict adherence to safety protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling Lenalidomide
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Chemical-resistant, disposable (e.g., nitrile) | Prevent skin contact. |
| Body Protection | Lab Coat | Disposable, solid front, with tight-fitting cuffs | Protect skin and personal clothing from contamination. |
| Gown | Impermeable, disposable | For procedures with a high risk of splashing. | |
| Eye Protection | Safety Glasses | With side shields | Protect eyes from dust and splashes. |
| Goggles | Chemical splash goggles | For procedures with a higher risk of splashing. | |
| Respiratory Protection | Respirator | NIOSH-approved N95 or higher | Required when handling powder outside of a certified chemical fume hood to prevent inhalation. |
Operational Plan for Handling Lenalidomide
This section outlines the standard operating procedures for the safe handling of Lenalidomide from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leakage.
-
Store Lenalidomide in a designated, locked, and well-ventilated area away from incompatible materials.[4]
-
Maintain storage at the recommended temperature, as specified on the product label or Safety Data Sheet (SDS).
2. Preparation and Handling:
-
All handling of powdered Lenalidomide must be conducted in a certified chemical fume hood or other approved containment device to avoid dust formation and inhalation.[1]
-
Wear all required PPE as detailed in Table 1.
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[4]
-
When weighing the compound, use a dedicated and calibrated balance within the containment device.
-
For dissolution, add the solvent slowly to the Lenalidomide powder to minimize splashing.
3. Spill Management:
-
In the event of a spill, evacuate the area and prevent unauthorized personnel from entering.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
For small powder spills, gently cover with an absorbent material and carefully collect into a sealed, labeled waste container.
-
For liquid spills, absorb with an inert material and place in a sealed, labeled waste container.
-
Decontaminate the spill area with an appropriate cleaning agent.
4. First Aid Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3][5]
Disposal Plan
All waste contaminated with Lenalidomide is considered hazardous and must be disposed of accordingly.
-
Contaminated Materials: All disposable PPE (gloves, gowns, etc.), absorbent materials from spills, and any other contaminated lab supplies must be placed in a clearly labeled, sealed hazardous waste container.
-
Unused Product: Unused Lenalidomide must be disposed of as hazardous waste. Do not discard it down the drain or in the regular trash.
-
Waste Disposal: Dispose of all hazardous waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][4]
Diagrams
Caption: Workflow for the safe handling of Lenalidomide in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
